molecular formula C22H17N5 B1401462 Solvent orange 14 CAS No. 6368-70-3

Solvent orange 14

Cat. No.: B1401462
CAS No.: 6368-70-3
M. Wt: 351.4 g/mol
InChI Key: NRWMZRAFXGWHLA-UHFFFAOYSA-N
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Description

Solvent orange 14 is a useful research compound. Its molecular formula is C22H17N5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine
Source PubChem
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InChI

InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMZRAFXGWHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023927
Record name C.I. Solvent Orange 14
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-70-3
Record name 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine
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Record name C.I. Solvent Orange 14
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Record name 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo]
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Foundational & Exploratory

In-Depth Technical Guide: Solvent Orange 14 (C22H17N5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, a synthetic azo dye, is recognized by its vibrant orange-red hue. Chemically classified as a diazo compound, its molecular formula is C22H17N5. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its mechanism of action as a colorant. The information is curated for researchers and professionals in chemistry and materials science.

Chemical and Physical Data

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C22H17N5[1][2]
IUPAC Name 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine
CAS Number 6368-70-3[1][2]
C.I. Number 26020[2]
Molecular Weight 351.40 g/mol
Synonyms Calco Oil Orange 7078V, Organol Dark Red, Victosol Orange

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Dark red-orange powder
Melting Point Not available
Solubility Insoluble in water; Soluble in ethanol, acetone, and benzene
Density Not available

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Data
UV-Vis (λmax) Data not available
Infrared (IR) Data not available
¹H-NMR Data not available
¹³C-NMR Data not available

Note: Specific experimental spectroscopic data for this compound were not found in the available search results. The characterization of azo dyes typically involves these techniques.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of azo dyes, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

1. Diazotization of 4-(Phenyldiazenyl)benzenamine:

  • Reagents: 4-(Phenyldiazenyl)benzenamine, hydrochloric acid, sodium nitrite, water, ice.

  • Procedure:

    • Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.

    • Continue stirring for a short period after the addition is complete to ensure the full conversion to the diazonium salt.

2. Azo Coupling with Naphthalen-1-amine:

  • Reagents: The prepared diazonium salt solution, naphthalen-1-amine, a suitable solvent (e.g., ethanol or water).

  • Procedure:

    • Dissolve a molar equivalent of naphthalen-1-amine in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the naphthalen-1-amine solution with vigorous stirring.

    • The coupling reaction will proceed, leading to the formation of the dark red-orange precipitate of this compound.

    • After the reaction is complete, the solid product can be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

Characterization Protocols

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Objective: To determine the maximum absorption wavelength (λmax) of the dye.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

    • Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

    • Identify the wavelength at which the maximum absorbance occurs.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare a sample of the dry dye, typically as a KBr pellet or a thin film.

    • Record the IR spectrum over a range of approximately 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic), N=N (azo), and C=C (aromatic).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure.

  • Procedure:

    • Dissolve a small amount of the dye in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record the ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Visualizations

Synthesis Workflow of this compound

G Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-(Phenyldiazenyl)benzenamine B HCl, NaNO2, 0-5°C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Solvent C->E D Naphthalen-1-amine D->E Dissolved in F This compound E->F Coupling Reaction

Caption: A flowchart illustrating the two-step synthesis of this compound.

Mechanism of Action: Coloring Agent

G Mechanism of Action of this compound as a Coloring Agent A This compound (C22H17N5) C Physical Interaction (Van der Waals forces, dispersion forces) A->C B Substrate (e.g., Polymer, Wax, Oil) B->C D Colored Substrate C->D Results in

Caption: A diagram showing the physical interaction of this compound with a substrate to impart color.

References

An In-Depth Technical Guide to the Synthesis of Solvent Orange 14 via Diazotization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of the azo dye, Solvent Orange 14. The core of this synthesis is a classic two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction. This document details the chemical principles, experimental protocols, and reaction mechanisms involved in the production of this vibrant orange dye.

Introduction

This compound, also known by its Colour Index number C.I. 26020, is a synthetic azo dye characterized by its deep red-orange hue.[1] Azo dyes represent a significant class of organic colorants distinguished by the presence of one or more azo groups (–N=N–) that link aromatic rings. These compounds are widely utilized in various industrial applications, including the coloring of plastics, waxes, oils, and other non-polar substrates.[1][2] The synthesis of this compound is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The manufacturing process for this compound involves the diazotization of 4-(phenyldiazenyl)benzenamine (also known as 4-aminoazobenzene) and its subsequent coupling with naphthalen-1-amine (1-naphthylamine).[3][4] Variations of this synthesis may also utilize β-naphthol as the coupling component. This guide will focus on the reaction with naphthalen-1-amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 4-((4-(phenyldiazenyl)phenyl)diazenyl)naphthalen-1-amine
CAS Number 6368-70-3
Molecular Formula C₂₂H₁₇N₅
Molecular Weight 351.40 g/mol
Appearance Orange-red powder or granules
Melting Point Approximately 120–130°C
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, toluene, and xylene.

Synthesis of this compound

The synthesis of this compound is a two-stage process:

  • Diazotization of 4-(phenyldiazenyl)benzenamine: This initial step involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then reacted with an electron-rich coupling agent, in this case, naphthalen-1-amine. This electrophilic aromatic substitution reaction results in the formation of the azo compound, this compound. The coupling reaction is typically carried out in a neutral to slightly acidic medium.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar azo dyes. Precise quantities may require optimization for yield and purity.

Materials and Reagents
  • 4-(phenyldiazenyl)benzenamine

  • Naphthalen-1-amine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Ice

  • Distilled Water

Experimental Procedure

Part A: Diazotization of 4-(phenyldiazenyl)benzenamine

  • In a beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine in dilute hydrochloric acid. For example, dissolve a specific molar equivalent of the amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (approximately 1.05 to 1.1 equivalents relative to the amine) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with Naphthalen-1-amine

  • In a separate beaker, dissolve a stoichiometric equivalent of naphthalen-1-amine in a suitable solvent, such as a mixture of ethanol and water.

  • To this solution, add a buffer, such as sodium acetate, to maintain a weakly acidic to neutral pH.

  • Cool the solution of the coupling agent in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of naphthalen-1-amine with continuous and vigorous stirring. A brightly colored orange-red precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

  • Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol.

  • Dry the purified product in a vacuum oven at a low temperature.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Isolation and Purification A Dissolve 4-(phenyldiazenyl)benzenamine in dilute HCl B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to amine solution B->D C Prepare NaNO₂ Solution C->D E Stir for 15-30 min D->E I Slowly add Diazonium Salt Solution E->I Freshly Prepared Diazonium Salt F Dissolve Naphthalen-1-amine in Ethanol/Water G Add Sodium Acetate Buffer F->G H Cool to 0-5 °C G->H H->I J Stir for 30-60 min I->J K Vacuum Filtration J->K Crude this compound L Wash with Cold Water K->L M Recrystallization from Ethanol L->M N Dry under Vacuum M->N O O N->O Pure this compound

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Chemical reaction pathway for the synthesis of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following table provides a generalized summary based on typical yields for azo dye synthesis and the known properties of the compound.

ParameterValue/RangeNotes
Theoretical Yield Dependent on starting material quantitiesCalculated based on the stoichiometry of the reaction.
Typical Reaction Yield 70-90%This is an estimated range for analogous azo dye syntheses and may vary.
Purity (Post-recrystallization) >95%Expected purity after proper purification techniques.
λmax (UV-Vis) Not specifically reportedAzo dyes typically exhibit strong absorption in the visible region (400-700 nm) due to the extended π-conjugation.

Conclusion

The synthesis of this compound via the diazotization of 4-(phenyldiazenyl)benzenamine and subsequent azo coupling with naphthalen-1-amine is a robust and well-established method for producing this important azo dye. This technical guide has provided a detailed overview of the synthesis, including a representative experimental protocol, reaction mechanisms, and key chemical data. For researchers and professionals in drug development and materials science, a thorough understanding of such synthetic pathways is crucial for the development of new materials and functional molecules. Careful control over reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final product.

References

A Technical Guide to the Spectroscopic Profile of Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solvent Orange 14 is a synthetic azo dye used in various industrial applications, including the coloring of plastics, waxes, and oils. A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior. This document provides a summary of available and predicted spectroscopic data (UV-Vis, NMR, and IR) and the experimental protocols for their acquisition.

UV-Visible Spectroscopy

The electronic absorption spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Solvent Orange 2

ParameterValueSolvent
λmax (Maximum Absorption Wavelength)492 nmChloroform

Data for Solvent Orange 2, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) gives insight into the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectroscopic Data for Solvent Orange 2

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
Specific peak assignments are not available. The spectrum would show a series of signals in the aromatic region (approx. 6.5-8.5 ppm) and a signal for the methyl group.--Aromatic & Methyl ProtonsCDCl₃

Data for Solvent Orange 2, a structurally similar compound.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
Data Not Available--

Experimental ¹³C NMR data for this compound or a close analog were not found in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3500MediumN-H stretch (secondary amine)
3000-3100Medium-WeakAromatic C-H stretch
1580-1620StrongC=C aromatic ring stretch
1450-1550StrongN=N stretch (azo group)
1200-1350StrongAromatic C-N stretch
690-900StrongAromatic C-H out-of-plane bend

Experimental Protocols

  • Sample Preparation: A dilute solution of the dye is prepared in a UV-transparent solvent (e.g., chloroform, ethanol) to an approximate concentration of 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

  • Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition (¹H NMR): A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • Data Acquisition (¹³C NMR): A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Measurement: A background spectrum of the clean, empty sample compartment is recorded.

  • Sample Measurement: The salt plate with the sample film is placed in the instrument's sample holder.

  • Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Solid Film/Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Dilute Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent Process Spectral Processing (FT, Baseline Correction, etc.) UV_Vis->Process NMR->Process IR->Process Interpret Interpretation of Spectra (Peak Assignment, etc.) Process->Interpret Structure Structural Elucidation/ Identification Interpret->Structure

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Physical properties including melting point and density of Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and metabolic pathways of solvent dyes commonly referred to as "Solvent Orange 14." It is critical to note that this name is frequently associated with two distinct chemical entities: C.I. Solvent Yellow 14 (Sudan I) , identified by CAS number 842-07-9 , and another azo dye identified by C.I. 26020 and CAS number 6368-70-3 . Due to a greater abundance of scientific literature, this guide will focus primarily on the properties and biological interactions of Sudan I (CAS 842-07-9), with available data for C.I. 26020 presented for comparative purposes.

Physical Properties

The physical characteristics of these solvent dyes are fundamental to their application and toxicological assessment. The data, collated from various sources, are summarized below.

C.I. Solvent Yellow 14 (Sudan I; CAS 842-07-9)

Sudan I is an azo dye that presents as an orange-red solid.[1] It is used in coloring a variety of materials including waxes, oils, solvents, and polishes.[1]

Physical PropertyValue
Melting Point 129 – 134 °C[2][3]
Density 0.32 - 1.2 g/cm³
C.I. 26020 (this compound; CAS 6368-70-3)

This compound is a diazo-based organic dye with a deep red-orange color.

Physical PropertyValue
Melting Point 120 – 134 °C
Density Approximately 1.2 g/cm³

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for the determination of the key physical properties discussed.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid. A common method for this determination is the capillary tube method .

Methodology:

  • A small, finely powdered sample of the dye is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range.

Density Measurement

The density of a substance is its mass per unit volume. For powdered solids like solvent dyes, density can be determined using various techniques. One such standardized method is the OECD Test Guideline 109 for Density of Solids .

Methodology (General Principles): This guideline describes several methods for determining the density of solids, including:

  • Pycnometer Method: This method is suitable for determining the density of solids in powdered, granular, or lump form. The volume of the solid is determined by measuring the volume of a liquid displaced by the solid in a pycnometer of a known volume. The density is then calculated from the mass and the determined volume.

  • Oscillating Densimeter: This method can also be used and relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Metabolic Pathways of Sudan I (CAS 842-07-9)

The biological activity and potential toxicity of Sudan I are intrinsically linked to its metabolism. The primary metabolic pathways involve both oxidative and reductive processes, which can lead to either detoxification or metabolic activation to reactive intermediates.

Oxidative Metabolism

In the liver, Sudan I undergoes oxidation primarily catalyzed by cytochrome P450 (CYP) enzymes , with CYP1A1 playing a significant role. This process results in the formation of C-hydroxylated metabolites, which are generally considered detoxification products and are excreted in the urine.

Reductive Metabolism

The azo bond of Sudan I can be cleaved through a process called azo-reduction . This can be catalyzed by hepatic azoreductases and, significantly, by the anaerobic microflora present in the human intestine. This reductive cleavage breaks the molecule into smaller aromatic amines, such as aniline and 1-amino-2-naphthol. The formation of these aromatic amines is a critical step in the toxicological pathway, as some of these metabolites are known to be carcinogenic.

Metabolic Activation and Carcinogenesis

The metabolic pathways of Sudan I can also lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA. The enzymatic splitting of the azo group can form a benzene diazonium ion (BDI) , which has been shown to react with DNA, forming adducts such as 8-(phenylazo)guanine. The formation of such DNA adducts is a key mechanism in the initiation of carcinogenesis.

Visualization of Sudan I Metabolism

The following diagram illustrates the major metabolic pathways of Sudan I, highlighting the key enzymes and the formation of both detoxification products and reactive intermediates.

SudanI_Metabolism cluster_activation Metabolic Activation C-hydroxylated Metabolites C-hydroxylated Metabolites Aromatic Amines Aromatic Amines Benzene Diazonium Ion Benzene Diazonium Ion DNA Adducts DNA Adducts Benzene Diazonium Ion->DNA Adducts covalent binding to DNA Sudan I Sudan I Sudan I->C-hydroxylated Metabolites Oxidation (CYP450) Sudan I->Aromatic Amines Azo-reduction (Azoreductases) Sudan I->Benzene Diazonium Ion Enzymatic Splitting

Caption: Metabolic pathways of Sudan I.

References

An In-Depth Technical Guide to the Toxicological and Safety Profile of Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as Sudan I or C.I. Solvent Yellow 14, is a synthetic monoazo dye that has been utilized in various industrial applications, including the coloring of waxes, oils, solvents, and polishes.[1] Historically, it was also used as a food coloring agent.[1] However, significant concerns regarding its toxicological profile, particularly its carcinogenicity and genotoxicity, have led to its prohibition in food products in many countries.[1] This technical guide provides a comprehensive overview of the available toxicological and safety information for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its toxicity.

Acute and Sub-chronic Toxicity

Studies have established the acute and sub-chronic toxicity profile of this compound, providing foundational data for risk assessment.

Parameter Species Route Value Reference
LD50RatOral> 10,000 mg/kg[2]
NOAEL (14-day)MouseOral1,200 mg/kg[2]

Experimental Protocol: 14-Day Oral Toxicity Study in Mice

A 14-day repeated-dose toxicity study was conducted to determine the No Observed Adverse Effect Level (NOAEL) of this compound.

  • Test System: Male and female mice.

  • Administration: The test substance was administered orally.

  • Dosage Levels: Multiple dose levels were evaluated, with the highest being 1,200 mg/kg body weight.

  • Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a complete necropsy was performed, and tissues were examined for pathological changes.

  • Results: The NOAEL was established at 1,200 mg/kg, indicating the highest dose at which no statistically or biologically significant adverse effects were observed.

Carcinogenicity

The carcinogenic potential of this compound has been a primary focus of toxicological evaluation. The International Agency for Research on Cancer (IARC) has classified Sudan I as a Category 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.

Study Species Route Dose Levels Key Findings Reference
NTP Carcinogenesis BioassayF344/N RatsFeed250 ppm, 500 ppmIncreased incidence of neoplastic nodules in the liver of male and female rats.
NTP Carcinogenesis BioassayB6C3F1 MiceFeed1,000 ppm, 2,000 ppmNo clear evidence of carcinogenic activity.

Experimental Protocol: NTP Carcinogenesis Bioassay in Rats

The National Toxicology Program (NTP) conducted a two-year carcinogenicity bioassay of C.I. Solvent Yellow 14 in F344/N rats.

  • Test System: 50 male and 50 female F344/N rats per group.

  • Administration: The test substance was administered in the feed for 103 weeks.

  • Dosage Levels: 0 ppm (control), 250 ppm, and 500 ppm.

  • Observations: Animals were observed twice daily for mortality and clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete histopathological examination was performed on all animals.

  • Results: A dose-related increase in the incidence of neoplastic nodules of the liver was observed in both male and female rats, providing clear evidence of carcinogenic activity in this animal model.

Genotoxicity

This compound has demonstrated genotoxic potential in various in vitro and in vivo assays, indicating its ability to damage genetic material.

Assay Test System Concentration/Dose Result Reference
In vivo Micronucleus TestRat bone marrow250 mg/kg and above (single oral dose)Positive (increased micronuclei)
In vivo Micronucleus TestMouse bone marrowUp to 2000 mg/kg (single oral dose)Negative
Comet AssayHuman hepatoma HepG2 cells25-100 µMPositive (increased DNA migration)

Experimental Protocol: In Vivo Micronucleus Test in Rats

The in vivo micronucleus test assesses the ability of a substance to induce chromosomal damage or damage to the mitotic apparatus.

  • Test System: Male and/or female rats.

  • Administration: A single oral dose of this compound was administered.

  • Dosage Levels: Doses of 250 mg/kg and above were tested.

  • Sample Collection: Bone marrow is typically collected approximately 24 hours after the final dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination of bone marrow smears. An increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

  • Results: this compound induced a significant increase in micronuclei in the bone marrow of rats at doses of 250 mg/kg and above.

experimental_workflow_micronucleus cluster_animal_phase Animal Dosing cluster_sample_collection Sample Collection cluster_slide_prep Slide Preparation & Analysis animal_prep Acclimatize Rats dosing Single Oral Dose (e.g., 250 mg/kg) animal_prep->dosing bone_marrow Collect Bone Marrow (24h post-dose) dosing->bone_marrow smear Prepare Bone Marrow Smears bone_marrow->smear stain Stain Slides smear->stain microscopy Microscopic Analysis (Count MN-PCEs) stain->microscopy metabolic_pathway_cyp450 cluster_cyp450 CYP450-Mediated Metabolism (Liver) cluster_detox Detoxification cluster_activation Metabolic Activation so14 This compound cyp CYP1A1, CYP3A4 so14->cyp hydroxylated C-hydroxylated Metabolites cyp->hydroxylated Oxidation bdi Benzenediazonium Ion (BDI) cyp->bdi Azo-group splitting excretion excretion hydroxylated->excretion Excretion dna_adduct 8-(phenylazo)guanine DNA Adduct bdi->dna_adduct + Guanine in DNA carcinogenesis carcinogenesis dna_adduct->carcinogenesis Carcinogenesis metabolic_pathway_peroxidase cluster_peroxidase Peroxidase-Mediated Metabolism (e.g., Bladder) cluster_activation_perox Metabolic Activation cluster_other_products Other Products so14_perox This compound peroxidase Peroxidases (e.g., Cyclooxygenase) so14_perox->peroxidase radical Sudan I Radical peroxidase->radical One-electron oxidation dimer Sudan I Dimer peroxidase->dimer dna_adduct_perox DNA Adducts radical->dna_adduct_perox + DNA carcinogenesis_perox carcinogenesis_perox dna_adduct_perox->carcinogenesis_perox Carcinogenesis

References

An In-Depth Technical Guide to the Chemical Reactions of Solvent Orange 14: Oxidation and Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as C.I. 26020, is a diazo dye with the molecular formula C₂₂H₁₇N₅. Its extended system of conjugated double bonds is responsible for its characteristic orange color. Understanding the chemical reactivity of this compound, particularly its oxidation and reduction reactions, is crucial for various applications, including its use in industrial processes, its environmental fate, and its potential toxicological implications. This technical guide provides a comprehensive overview of the known and analogous chemical reactions of this compound, focusing on oxidation and reduction. It includes detailed experimental protocols derived from studies on structurally similar azo dyes, quantitative data, and visual diagrams of reaction pathways and experimental workflows.

Core Concepts in the Chemistry of Azo Dyes

The chemical reactivity of this compound is primarily dictated by the presence of the azo group (-N=N-). This functional group is susceptible to both oxidation and reduction, which typically leads to the cleavage of the nitrogen-nitrogen double bond and, consequently, the loss of color.

Oxidation: The azo bond can be cleaved by strong oxidizing agents, often leading to the formation of aromatic nitro compounds or other oxidation products. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are particularly effective in degrading azo dyes.

Reduction: The azo bond is readily reduced to form two primary amine groups. This can be achieved using various chemical reducing agents or through enzymatic processes. The reductive cleavage of azo dyes is a critical step in their metabolism in biological systems and in certain industrial applications.

Oxidation of this compound

While specific detailed experimental protocols for the oxidation of this compound are scarce in publicly available literature, general oxidative reactions of azo dyes provide a strong indication of its expected behavior.

Chemical Oxidation

A general description for the oxidation of this compound involves the use of hydrochloric acid and oxygen at room temperature. However, more controlled and efficient degradation is typically achieved using advanced oxidation processes.

Analogous Experimental Protocol: Oxidation of an Azo Dye using UV/H₂O₂

This protocol is adapted from studies on the degradation of other orange azo dyes, such as Reactive Orange 16, and can be considered a starting point for the investigation of this compound oxidation.

Objective: To oxidatively degrade an orange azo dye in an aqueous solution using the UV/H₂O₂ process.

Materials:

  • Aqueous solution of the azo dye (e.g., 50 mg/L)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • UV photoreactor with a low-pressure mercury lamp (emitting at 253.7 nm)

  • pH meter

  • Spectrophotometer for UV-Vis analysis

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Prepare a stock solution of the azo dye in deionized water.

  • In the photoreactor, place a defined volume of the dye solution of a known concentration.

  • Adjust the initial pH of the solution to the desired value (e.g., pH 7.0) using dilute acid or base.

  • Add a specific concentration of H₂O₂ to the solution (e.g., 25 mM).

  • Turn on the UV lamp to initiate the reaction.

  • Withdraw aliquots of the reaction mixture at regular time intervals.

  • Immediately quench the reaction in the aliquots (e.g., by adding a catalase solution to remove residual H₂O₂).

  • Analyze the decolorization by measuring the absorbance at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Analyze the degradation products using an appropriate HPLC method.

Expected Outcome: The UV irradiation of the H₂O₂ solution generates hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the azo dye molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic intermediates. The reaction progress can be monitored by the decrease in the characteristic color of the dye solution.

Data Presentation:

ParameterConditionResult (Analogous Data)
Dye Reactive Orange 16-
Initial Concentration 50.0 mg/L-
H₂O₂ Concentration 25.0 mM-
pH 7.0-
UV Light Intensity 1950 µW/cm²-
Reaction Time 6 minutesComplete decolorization
Kinetics Pseudo-first-orderk = 0.331 min⁻¹ (at 20 mM H₂O₂)

Note: This data is for Reactive Orange 16 and serves as an illustrative example.

Enzymatic Oxidation

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of a wide range of phenolic compounds, including azo dyes.

Analogous Experimental Protocol: Enzymatic Degradation of an Azo Dye using Peroxidase

This protocol is based on studies of horseradish peroxidase (HRP) mediated degradation of azo dyes.

Objective: To investigate the enzymatic degradation of an azo dye using horseradish peroxidase.

Materials:

  • Aqueous solution of the azo dye

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the azo dye in the buffer.

  • Add a specific amount of HRP to the dye solution.

  • Initiate the reaction by adding a small amount of H₂O₂.

  • Monitor the decrease in absorbance at the λmax of the dye over time.

  • Investigate the effect of substrate concentration, enzyme concentration, H₂O₂ concentration, and pH on the degradation rate.

Expected Outcome: The peroxidase enzyme, in the presence of hydrogen peroxide, will catalyze the oxidation of the azo dye, leading to its decolorization.

Reduction of this compound

The reduction of the azo bond in this compound is a key reaction, leading to the formation of aromatic amines.

Chemical Reduction

A general method for the reduction of this compound involves the use of sodium borohydride at room temperature. Another common and effective reducing agent for azo dyes is sodium dithionite.

Experimental Protocol: Reduction of an Azo Dye using Sodium Dithionite

Objective: To reduce an azo dye to its corresponding aromatic amines using sodium dithionite.

Materials:

  • This compound

  • Ethanol or other suitable organic solvent

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Thin-layer chromatography (TLC) plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Prepare a fresh solution of sodium dithionite in water.

  • Add the sodium dithionite solution dropwise to the stirred solution of the dye at room temperature.

  • Monitor the reaction by TLC until the starting dye spot disappears. The reaction is often accompanied by a color change from orange to colorless.

  • Once the reaction is complete, add water to the reaction mixture and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

  • Analyze the resulting products using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the formation of the corresponding amines.

Data Presentation:

ParameterConditionExpected Result
Reactant This compound-
Reducing Agent Sodium Dithionite-
Solvent Ethanol/Water-
Temperature Room Temperature-
Product 1 4-(phenyldiazenyl)benzenamine derived amineFormation to be confirmed by analytical techniques.
Product 2 1-amino-naphthalen-1-amine derived amineFormation to be confirmed by analytical techniques.
Yield To be determined experimentally-

Visualization of Pathways and Workflows

Experimental Workflow for UV/H₂O₂ Oxidation

UV_H2O2_Workflow A Prepare Dye Solution B Adjust pH A->B C Add H₂O₂ B->C D UV Irradiation in Photoreactor C->D E Withdraw Aliquots at Intervals D->E F Quench Reaction E->F G UV-Vis Analysis (Decolorization) F->G H HPLC Analysis (Products) F->H

Caption: Workflow for the oxidative degradation of an azo dye using the UV/H₂O₂ method.

Proposed Degradation Pathway for a Diazo Dye (Analogous to this compound)

Degradation_Pathway cluster_oxidation Oxidative Degradation (e.g., with •OH) cluster_reduction Reductive Degradation AzoDye Diazo Dye (e.g., this compound) Intermediates Aromatic Intermediates (e.g., phenols, carboxylic acids) AzoDye->Intermediates Azo bond cleavage & ring opening Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further oxidation AzoDye2 Diazo Dye (e.g., this compound) Amines Aromatic Amines AzoDye2->Amines Azo bond cleavage

Caption: Generalized oxidative and reductive degradation pathways for a diazo dye.

Conclusion

The chemical reactions of this compound, particularly oxidation and reduction, are fundamental to understanding its properties and environmental impact. While detailed experimental data for this specific dye is limited, analogous studies on structurally similar azo dyes provide valuable insights and a framework for further research. The protocols and pathways outlined in this guide serve as a starting point for researchers, scientists, and drug development professionals to investigate the reactivity of this compound and to develop methods for its analysis, degradation, and safe handling. Further research is warranted to elucidate the specific reaction kinetics, product profiles, and toxicological assessments for the degradation products of this compound.

In-Depth Technical Guide to Solvent Orange 14 (CAS Registry Number: 6368-70-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Orange 14, a diazo-based organic dye. The information presented herein is intended to support research and development activities by providing detailed data on its physicochemical properties, synthesis, analytical methods, and its potential applications in the field of drug development, particularly in the context of azo-dye-based prodrugs.

Chemical Identification and Physicochemical Properties

This compound, with the Colour Index name C.I. 26020, is a synthetic organic dye belonging to the double azo class of compounds.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Registry Number 6368-70-3[1]
IUPAC Name 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine[2]
Molecular Formula C₂₂H₁₇N₅[1][3]
Molecular Weight 351.40 g/mol
Appearance Deep red-orange powder or granules
Melting Point Approximately 120–130°C
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene.
Density Approximately 1.2 g/cm³

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The overall workflow for the synthesis is depicted in the diagram below.

G Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-(Phenyldiazenyl)benzenamine D Diazonium Salt Intermediate A->D Below 5°C B Sodium Nitrite (NaNO₂) B->D Below 5°C C Hydrochloric Acid (HCl) C->D Below 5°C G This compound D->G E Naphthalen-1-amine E->G F Sodium Hydroxide (NaOH) F->G

Diagram 1: Synthesis Workflow of this compound
Detailed Experimental Protocol for Synthesis

The following is a detailed protocol for the laboratory-scale synthesis of this compound:

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a mixture of hydrochloric acid and water.

  • Cool the solution to below 5°C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

  • Continue stirring the mixture for a short period after the addition is complete to ensure the full conversion to the diazonium salt intermediate.

Step 2: Azo Coupling with Naphthalen-1-amine

  • In a separate vessel, dissolve naphthalen-1-amine in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline naphthalen-1-amine solution with vigorous stirring.

  • A colored precipitate of this compound will form. Continue stirring the reaction mixture in the cold for a period to ensure the completion of the coupling reaction.

  • Collect the precipitated this compound by filtration.

  • Wash the product with water to remove any unreacted starting materials and inorganic salts.

  • Dry the final product under appropriate conditions.

Spectral and Analytical Data

While a comprehensive set of publicly available spectra for this compound is limited, the following represents typical analytical data and methodologies for its characterization.

Spectroscopic Data
Technique Expected Observations
UV-Visible Spectroscopy Azo dyes like this compound exhibit strong absorption in the visible region. The λmax is expected to be in the orange region of the spectrum (approximately 585-620 nm). Conjugation of the azo groups with the aromatic rings is responsible for this characteristic color.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for the N=N stretching of the azo group, C-N stretching, and vibrations associated with the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would confirm the aromatic and amine protons and carbons in the structure. The exact chemical shifts would need to be determined experimentally.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound.

3.2.1. Experimental Protocol for HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is typically used for the separation of azo dyes.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient is optimized to achieve good separation of the analyte from any impurities.

  • Detection: The UV-Vis detector can be set at the λmax of this compound to ensure maximum sensitivity.

  • Sample Preparation: Samples are dissolved in a suitable organic solvent, filtered, and then injected into the HPLC system.

  • Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of known concentrations of this compound.

Applications in Drug Development: Azo Dyes as Prodrugs

Azo compounds, including dyes like this compound, have garnered significant interest in the field of drug development, particularly for colon-specific drug delivery. This is due to the unique physiological conditions of the colon, which is rich in anaerobic bacteria that produce azoreductase enzymes.

Mechanism of Action of Azo-Based Prodrugs

The core principle behind the use of azo dyes in colon-targeted drug delivery is the enzymatic cleavage of the azo bond (-N=N-) by azoreductases present in the gut microbiota. This mechanism allows for the design of prodrugs where a therapeutically active molecule is linked to a carrier molecule via an azo bond. This prodrug remains intact in the upper gastrointestinal tract, preventing premature drug release and absorption. Upon reaching the colon, the azoreductases cleave the azo bond, releasing the active drug at the target site. This approach is particularly beneficial for treating localized diseases of the colon, such as inflammatory bowel disease and colorectal cancer, as it minimizes systemic side effects.

The activation pathway of an azo-based prodrug in the colon is illustrated in the following diagram.

G Activation Pathway of an Azo-Based Prodrug in the Colon A Azo-Prodrug (Inactive) B Stomach & Small Intestine (Low Bacterial Count) A->B Oral Administration C Intact Azo-Prodrug B->C Transit D Colon (High Concentration of Anaerobic Bacteria) C->D F Cleavage of Azo Bond (-N=N-) C->F E Azoreductase Enzymes D->E E->F G Active Drug Released F->G H Carrier Molecule F->H

Diagram 2: Azo-Prodrug Activation Pathway

Safety and Toxicological Profile

It is important to note that some azo dyes have been investigated for their potential mutagenic and carcinogenic properties. The metabolic cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known carcinogens. Therefore, any application of this compound or related compounds in drug development would require a thorough toxicological assessment.

Conclusion

This compound is a well-characterized diazo dye with established synthetic and analytical methodologies. While its primary applications have been in industrial coloring, the fundamental chemistry of its azo linkage presents intriguing possibilities for the design of novel drug delivery systems. The targeted release of therapeutic agents in the colon through the action of bacterial azoreductases is a promising strategy, and the principles demonstrated with other azo compounds could potentially be adapted using structures related to this compound, following rigorous safety and efficacy evaluations. This guide provides a foundational technical overview to aid researchers in exploring such innovative applications.

References

Methodological & Application

Application Notes and Protocols: Solvent Orange 14 for Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known by its Colour Index name C.I. 12140 and as Sudan II, is a lysochrome (fat-soluble) diazo dye.[1][2] It is utilized in histological and cytological preparations to demonstrate the presence of neutral lipids, triglycerides, and lipoproteins.[1][3] Its mechanism of action is based on its preferential solubility in fats over the solvent in which it is dissolved.[4] When a saturated solution of this compound is applied to a tissue section, the dye migrates from the solvent into the intracellular lipid droplets, staining them a characteristic orange-red color. This physical staining process makes it a valuable tool for visualizing lipid accumulation in various cell types and tissues, which is of significant interest in metabolic research and drug development.

Principle of Staining

The staining mechanism of this compound is a physical process governed by its solubility properties. The dye is more soluble in the lipids present in the biological sample than in its solvent, typically an alcohol-water mixture. This differential solubility drives the partitioning of the dye from the staining solution into the lipid droplets within the tissue or cells, resulting in their selective coloration. This method is particularly effective for demonstrating neutral fats in frozen tissue sections, as fixation methods involving alcohols and clearing agents in paraffin-embedded sections can extract the lipids.

Applications in Biological Research

This compound is a valuable tool for the visualization and semi-quantitative assessment of lipid content in a variety of biological samples. Its primary applications include:

  • Histology and Cytology: Staining of triglycerides in frozen sections. It can also be used to stain some protein-bound lipids and lipoproteins in paraffin sections.

  • Metabolic Research: Studying conditions associated with lipid accumulation, such as steatosis (fatty liver disease) and obesity-related pathologies.

  • Drug Development: Assessing the effect of therapeutic compounds on lipid metabolism and storage in cells and tissues.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific sample type and experimental conditions.

Preparation of Staining Solution

Materials:

  • This compound (Sudan II) powder

  • 70% Ethanol

  • Acetone (optional, for stock solution)

  • Distilled water

  • Filter paper

Saturated Staining Solution (70% Ethanol):

  • Prepare a saturated solution by adding an excess of this compound powder to 70% ethanol.

  • Stir or agitate the solution for several hours to ensure saturation.

  • Allow the solution to stand and then filter before use to remove any undissolved particles.

Staining Protocol for Frozen Sections

Materials:

  • Frozen tissue sections (5-10 µm thick) on glass slides

  • 10% Formalin (for fixation)

  • This compound staining solution

  • 70% Ethanol

  • Hematoxylin (for counterstaining)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Cut frozen sections using a cryostat and mount them on clean glass slides.

  • Fix the sections in 10% formalin for 5-10 minutes.

  • Rinse the slides gently with distilled water.

  • Immerse the slides in 70% ethanol for 3-5 minutes.

  • Transfer the slides to the filtered this compound staining solution and incubate for 10-20 minutes.

  • Differentiate the sections by briefly rinsing in 70% ethanol to remove excess stain. Monitor this step microscopically until lipid droplets are clearly stained orange-red and the background is pale.

  • Rinse the slides with distilled water.

  • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.

  • Mount the coverslip with an aqueous mounting medium.

Expected Results:

  • Lipid droplets: Orange-Red

  • Nuclei: Blue

Quantitative Data Summary

While direct quantitative data for this compound is limited in the reviewed literature, a comparative study on lipid staining provides valuable insights into the performance of Sudan dyes relative to other common lipid stains like Oil Red O. The following table summarizes findings from a study that quantified lipid accumulation in adipose tissue from obese and normal-weight individuals using various staining methods.

Staining AgentFold Increase in Stained Area (Obese vs. Control)Sensitivity Ranking
Sudan Black B 3.2-fold1 (Most Sensitive)
Oil Red O 2.8-fold2
Sudan IV 2.7-fold3
Sudan III 2.6-fold4

This data is adapted from a study on various Sudan dyes and Oil Red O. This compound (Sudan II) is expected to have performance characteristics similar to Sudan III and IV.

Visualizations

Experimental Workflow for Staining Frozen Sections with this compound

G Workflow for Staining Frozen Sections with this compound cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_counterstain Counterstaining and Mounting cluster_result Result Cryosection 1. Cut Frozen Sections (5-10 µm) Mount 2. Mount on Glass Slides Cryosection->Mount Fix 3. Fix in 10% Formalin Mount->Fix Rinse1 4. Rinse with Distilled Water Fix->Rinse1 Ethanol1 5. Immerse in 70% Ethanol Rinse1->Ethanol1 Stain 6. Stain with this compound Ethanol1->Stain Differentiate 7. Differentiate in 70% Ethanol Stain->Differentiate Rinse2 8. Rinse with Distilled Water Differentiate->Rinse2 Counterstain 9. Counterstain with Hematoxylin Rinse2->Counterstain Blue 10. 'Blue' in Tap Water Counterstain->Blue MountFinal 11. Mount with Aqueous Medium Blue->MountFinal Result Lipids: Orange-Red Nuclei: Blue MountFinal->Result

References

Application Notes and Protocols for Dyeing Plastic Materials with Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solvent Orange 14 for coloring various plastic materials. This document includes key performance data, detailed experimental protocols for laboratory-scale applications, and standardized testing procedures to evaluate the quality of the dyed plastics.

Introduction to this compound

This compound is a synthetic azo dye known for its vibrant orange-red hue.[1][2][3] It exhibits excellent solubility in a range of organic solvents and is widely used for coloring non-polar materials such as oils, waxes, and a variety of plastics.[1][2] Its molecular structure allows it to form stable solutions within the polymer matrix, resulting in transparent and brilliant colorations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CI Name This compound
CAS Number 6368-70-3
Molecular Formula C₂₂H₁₇N₅
Appearance Orange-red powder or granules
Melting Point Approx. 120–130°C
Solubility Soluble in organic solvents (e.g., toluene, xylene, acetone, ethanol); Insoluble in water.

Application in Plastic Materials

This compound is suitable for coloring a wide array of thermoplastic resins. Its compatibility and performance characteristics, such as heat stability and lightfastness, are crucial for achieving desired results in the final plastic products.

Compatibility with Various Polymers

The following table summarizes the suitability of this compound for use in different plastic materials.

PolymerSuitability
Polystyrene (PS)
Styrene Acrylonitrile (SAN)
Rigid Polyvinyl Chloride (RPVC)
Polyamide 66 (PA66)
Polyester Fiber (PES)
Styrene-Butadiene Block Copolymer (SB)
Polymethyl Methacrylate (PMMA)
Polyphenylene Oxide (PPO)
Polyamide 6 (PA6)
Polycarbonate (PC)
Acrylonitrile Butadiene Styrene (ABS)
Polybutylene Terephthalate (PBT)
Polyethylene Terephthalate (PET)
(● Suitable, ○ Limited Suitability)
Performance Data

Quantitative data on the heat stability and lightfastness of this compound in specific plastics is not extensively available in the public domain. The following table provides estimated values based on data for similar solvent dyes (e.g., Solvent Orange 60) and general industry knowledge. It is crucial to perform specific testing for each application.

PropertyPolystyrene (PS)Polycarbonate (PC)PMMAABSPET
Heat Stability (°C, 5 min) ~280~300~280~260~280
Lightfastness (Blue Wool Scale) 6-77766-7
Typical Concentration (Transparent) 0.02-0.05%0.02-0.05%0.02-0.05%0.02-0.05%0.02-0.05%

Experimental Protocols

The following protocols describe the general procedures for incorporating this compound into plastic materials in a laboratory setting.

Protocol 1: Direct Melt Blending

This method is suitable for small-scale experiments and for polymers that are thermally stable at the processing temperatures.

Workflow for Direct Melt Blending

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Dry Polymer Resin C Pre-mix Polymer and Dye A->C B Weigh this compound B->C D Melt Blend in Extruder C->D E Extrude and Pelletize D->E F Injection Mold Test Specimens E->F G Perform Quality Control Tests F->G

Caption: Workflow for direct melt blending of this compound into plastics.

Materials and Equipment:

  • Plastic resin (e.g., Polystyrene pellets)

  • This compound powder

  • Laboratory-scale twin-screw extruder

  • Injection molding machine

  • Drying oven

  • Analytical balance

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.

  • Weighing: Accurately weigh the required amount of this compound based on the desired concentration (e.g., 0.05% w/w).

  • Pre-mixing: In a sealed container, combine the dried polymer pellets and the dye powder. Shake vigorously for 2-3 minutes to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the extruder appropriate for the specific polymer. For example, for Polystyrene, a profile from 180°C to 220°C can be used.

    • Feed the pre-mixed material into the extruder.

    • The screw speed should be adjusted to ensure proper mixing and dispersion of the dye.

  • Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath. Pelletize the cooled strands.

  • Specimen Preparation: Dry the colored pellets and use an injection molding machine to produce standardized test specimens (e.g., color plaques).

Protocol 2: Masterbatch Preparation and Dilution

The masterbatch method is a common industrial practice that ensures better dispersion and handling of the colorant.

Logical Relationship in Masterbatch Coloration

G MB Masterbatch (High Dye Concentration) Process Melt Processing (Extrusion / Injection Molding) MB->Process NP Natural Polymer NP->Process FP Final Colored Product (Desired Dye Concentration) Process->FP

Caption: Logical flow of using a masterbatch for coloring plastics.

Materials and Equipment:

  • Carrier resin (compatible with the final polymer)

  • This compound powder

  • High-intensity mixer

  • Twin-screw extruder

  • Natural polymer for let-down

Procedure:

  • Masterbatch Formulation:

    • Calculate the formulation for a masterbatch with a high concentration of this compound (e.g., 10-20% w/w) in a suitable carrier resin.

    • Thoroughly mix the dye and the carrier resin in a high-intensity mixer.

  • Masterbatch Compounding:

    • Melt compound the mixture using a twin-screw extruder to ensure excellent dispersion of the dye.

    • Pelletize the resulting masterbatch.

  • Let-down Process:

    • Calculate the required amount of masterbatch to be blended with the natural (uncolored) polymer to achieve the final desired color concentration.

    • Dry both the masterbatch and the natural polymer as required.

    • Tumble-mix the masterbatch and the natural polymer pellets.

  • Final Processing:

    • Process the mixture using injection molding or extrusion to produce the final colored plastic parts.

Standardized Testing Protocols

To ensure the quality and performance of the dyed plastic, the following standardized tests should be performed on the prepared specimens.

Color Measurement

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Procedure:

  • Use a spectrophotometer to measure the color coordinates (e.g., CIELAB Lab*) of the colored plastic specimen.

  • Compare the color values to a reference standard to determine the color difference (ΔE*).

  • A ΔE* value is a single number that represents the "distance" between two colors.

Lightfastness Testing

Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

Procedure:

  • Expose the colored plastic specimens to a xenon arc lamp, which simulates the spectrum of natural daylight, under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of Blue Wool standards (rated 1 to 8, where 8 is the most lightfast).

  • Periodically compare the fading of the specimen to the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Heat Stability Testing

Standard: Based on principles from DIN EN 12877-3:2000.

Procedure:

  • Hold the colored plastic material at various elevated temperatures (e.g., in 20°C increments) in an injection molding machine for a specified residence time (e.g., 5 minutes).

  • Mold specimens at each temperature.

  • Measure the color difference (ΔE*) between the specimens molded at different temperatures and a reference specimen molded at the lowest processing temperature.

  • The heat stability is the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE* ≤ 3).

Safety Precautions

  • When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask to avoid inhalation and skin contact.

  • Ensure adequate ventilation in the processing area to minimize exposure to any potential fumes from the heated polymer and dye.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application Notes and Protocols for Coloring Oils, Fats, and Waxes with Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Solvent Orange 14 (also known as Sudan II or C.I. 12140) for coloring various non-polar substances such as oils, fats, and waxes. This document is intended to serve as a comprehensive guide for laboratory professionals in research, scientific, and drug development fields.

Introduction to this compound

This compound is a synthetic, oil-soluble diazo dye characterized by its vibrant orange-red color.[1][2] Due to its non-polar nature, it is insoluble in water but exhibits excellent solubility in organic solvents, oils, fats, and waxes.[3][4][5] This property makes it an ideal colorant for a wide range of non-aqueous systems in various industrial and research applications.

The mechanism of coloration by this compound is a physical process of dissolution. The dye molecules disperse within the lipidic or hydrocarbon matrix, imparting a uniform and stable color.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the behavior of the dye in different matrices and for designing effective coloring protocols.

PropertyValue
Synonyms Sudan II, Oil Orange 14, C.I. 12140, Fat Orange R
CAS Number 6368-70-3
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33 g/mol
Appearance Reddish-orange powder
Melting Point 156-158 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, toluene, oils, fats, waxes
Heat Resistance (in PS) Up to 260 °C
Light Fastness (in PS) 5-6 (on a scale of 1-8, where 8 is excellent)

Note: Heat and light resistance can vary depending on the specific matrix (oil, fat, or wax) and the presence of other components.

Applications in Coloring Oils, Fats, and Waxes

This compound is extensively used for coloring a variety of non-polar materials, including:

  • Oils: Mineral oils, vegetable oils, and lubricating oils.

  • Fats: Animal and vegetable fats.

  • Waxes: Paraffin wax, beeswax, carnauba wax, and synthetic waxes for applications such as candles and polishes.

Experimental Protocols

The following protocols provide a general framework for coloring oils, fats, and waxes with this compound. Researchers should consider these as starting points and may need to optimize the parameters based on the specific characteristics of their materials and desired color intensity.

Protocol for Coloring Oils

This protocol is suitable for coloring liquid oils such as vegetable oils, mineral oil, or silicone oil.

Materials:

  • This compound powder

  • Oil to be colored

  • Heated magnetic stirrer

  • Beaker or flask

  • Weighing scale

  • Thermometer

Procedure:

  • Preparation: Weigh the desired amount of oil into a beaker or flask.

  • Heating: Gently heat the oil on a heated magnetic stirrer to between 60-80 °C. This will facilitate the dissolution of the dye. For heat-sensitive oils, a lower temperature may be used, but the dissolution time may increase.

  • Dye Addition: Weigh the required amount of this compound. A starting concentration of 0.01-0.1% (w/w) is recommended. Add the dye powder to the heated oil while stirring.

  • Dissolution: Continue stirring the mixture until the dye is completely dissolved and the color is uniform. This may take from 15 minutes to an hour depending on the temperature, stirring speed, and the specific oil.

  • Cooling: Once the dye is fully dissolved, turn off the heat and allow the colored oil to cool to room temperature while stirring to ensure homogeneity.

  • Storage: Store the colored oil in a light-protected container to prevent fading.

G cluster_workflow Protocol for Coloring Oils prep 1. Weigh Oil heat 2. Heat Oil (60-80°C) prep->heat add_dye 3. Add this compound (0.01-0.1% w/w) heat->add_dye dissolve 4. Stir until Dissolved add_dye->dissolve cool 5. Cool to Room Temperature dissolve->cool store 6. Store in Light-Protected Container cool->store

Workflow for Coloring Oils
Protocol for Coloring Fats

This protocol is suitable for coloring solid or semi-solid fats at room temperature.

Materials:

  • This compound powder

  • Fat to be colored

  • Heating mantle or water bath

  • Beaker or suitable container

  • Stirring rod or overhead stirrer

  • Weighing scale

  • Thermometer

Procedure:

  • Melting: Gently melt the fat in a beaker using a heating mantle or water bath. The temperature should be just above the melting point of the fat to avoid degradation.

  • Dye Addition: Once the fat is completely molten, add the pre-weighed this compound powder. A starting concentration of 0.05-0.2% (w/w) is recommended.

  • Mixing: Stir the mixture thoroughly until the dye is completely dissolved and a uniform color is achieved.

  • Cooling: Remove the container from the heat source and allow the colored fat to cool and solidify at room temperature or in a controlled cooling environment.

  • Storage: Store the colored fat in a cool, dark place.

Protocol for Coloring Waxes

This protocol is applicable to various types of waxes, including paraffin, beeswax, and carnauba wax.

Materials:

  • This compound powder

  • Wax to be colored

  • Double boiler or wax melter

  • Pouring pot

  • Stirring utensil (e.g., wooden stick, metal rod)

  • Weighing scale

  • Thermometer

Procedure:

  • Melting the Wax: Melt the wax in a double boiler or a dedicated wax melter to a temperature of approximately 70-90 °C. Avoid overheating the wax.

  • Adding the Dye: Add the desired amount of this compound to the molten wax. For a lighter shade, a concentration of around 0.1% (w/w) can be used, while for a deeper color, up to 0.2% (w/w) may be required.

  • Stirring and Dissolving: Stir the molten wax and dye mixture continuously until the dye is fully dissolved and the color is evenly distributed.

  • Pouring: Once the dye is completely incorporated, the colored wax can be poured into molds or containers as required for the specific application.

  • Cooling: Allow the colored wax to cool and solidify at a controlled rate to prevent cracking or frosting.

G cluster_workflow Protocol for Coloring Waxes melt_wax 1. Melt Wax (70-90°C) add_dye 2. Add this compound (0.1-0.2% w/w) melt_wax->add_dye stir 3. Stir until Dissolved add_dye->stir pour 4. Pour into Molds stir->pour cool 5. Cool and Solidify pour->cool

Workflow for Coloring Waxes

Quantitative Data Summary

Table 1: Recommended Starting Concentrations

MatrixConcentration Range (w/w)Notes
Oils0.01% - 0.1%Lower concentrations for transparent hues.
Fats0.05% - 0.2%Higher concentrations may be needed for opaque fats.
Waxes0.1% - 0.2%Concentration can be adjusted for desired color depth.

Table 2: Performance Data (General)

ParameterRating/ValueConditions/Notes
Heat Stability GoodStable up to 260°C in polystyrene. Stability in oils and waxes is generally good but should be tested for the specific application temperature.
Light Fastness Fair to Good (5-6)On a scale of 1-8. Performance in oils and waxes may vary. UV absorbers can be used to improve lightfastness.
Acid Resistance 4 (Good)On a scale of 1-5.
Alkali Resistance 4 (Good)On a scale of 1-5.

Factors Affecting Color Stability

The stability of the color imparted by this compound can be influenced by several factors. Understanding these can help in formulating stable colored products.

G cluster_factors Factors Affecting Color Stability stability Color Stability of This compound light Light Exposure (UV) light->stability heat Heat heat->stability matrix Matrix Composition (Oil, Fat, Wax) matrix->stability additives Other Additives (e.g., Antioxidants) additives->stability

Factors Influencing Color Stability
  • Light Exposure: Prolonged exposure to UV light can cause fading. The use of UV-stable containers or the addition of UV absorbers can mitigate this effect.

  • Heat: While generally heat-stable, prolonged exposure to high temperatures can lead to color degradation. The thermal stability should be evaluated for the specific processing conditions.

  • Matrix Composition: The type of oil, fat, or wax can influence the final color and its stability. Interactions with other components in the matrix, such as free fatty acids or peroxides, may affect the dye.

  • Presence of Other Additives: Antioxidants, fragrances, and other additives in the formulation can potentially interact with the dye and affect its color and stability. Compatibility testing is recommended.

Safety and Handling

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of the powder.

  • Handling: Avoid creating dust.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a versatile and effective colorant for a wide range of oils, fats, and waxes. The protocols provided in this document offer a solid foundation for researchers and scientists to begin their work. For optimal results, it is crucial to perform small-scale trials to determine the ideal dye concentration and to assess the color stability under the specific conditions of the intended application. Further empirical testing will be necessary to establish precise quantitative performance data for novel formulations.

References

Application Notes and Protocols: Solvent Orange 14 as a Coloring Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as Sudan I or C.I. 26020, is a synthetic, oil-soluble diazo dye characterized by its vibrant orange-red color. Due to its lipophilic nature, it is an effective reagent for the selective staining of neutral lipids, triglycerides, and lipoproteins in biological samples. These application notes provide detailed protocols for the use of this compound in laboratory settings, along with essential physicochemical data, toxicological information, and a discussion of its mechanism of action.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the dye in experimental settings.

PropertyValueReference
IUPAC Name 1-(Phenyldiazenyl)naphthalen-2-ol[1]
Synonyms Sudan I, C.I. Solvent Yellow 14, Solvent Orange R[1]
CAS Number 842-07-9[1]
C.I. Number 12055[1]
Molecular Formula C₁₆H₁₂N₂O[1]
Molecular Weight 248.28 g/mol
Appearance Orange-red solid/powder
Melting Point 131-133 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform, oils, and other organic solvents.
Maximum Absorbance (λmax) 481 nm (in ethanol)
Molar Absorptivity (ε) 14,500 L·mol⁻¹·cm⁻¹ at 481 nm (in ethanol)

Applications in Laboratory Experiments

This compound is primarily utilized as a lysochrome for the histochemical staining of lipids in cells and tissues. Its principle of action is based on its higher solubility in lipids than in the solvent from which it is applied. This differential solubility results in the dye partitioning into and accumulating in lipid-rich structures, rendering them a distinct orange-red color.

Primary Applications:

  • Histological Staining: Visualization of intracellular and extracellular lipids in frozen tissue sections.

  • Cytological Staining: Detection of lipid droplets in cultured cells.

  • Forensic Science: Used in some fingerprinting techniques.

Safety and Toxicology

This compound (Sudan I) is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity in humans. However, animal studies have indicated that it can be genotoxic and carcinogenic.

The toxicity of Sudan I is associated with its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to mutations. Furthermore, exposure to azo dyes has been linked to the induction of oxidative stress through the Keap1-Nrf2-ARE signaling pathway.

Safety Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Dispose of waste containing this compound in accordance with local regulations for hazardous materials.

Experimental Protocols

The following protocols are adapted from established methods for Sudan dyes and are suitable for the use of this compound for lipid staining.

Preparation of Staining Solution

Materials:

  • This compound (Sudan I) powder

  • Ethanol (95% or absolute) or Propylene Glycol

  • Distilled water

  • Filter paper

Protocol for Ethanol-Based Staining Solution:

  • Prepare a saturated solution of this compound in 95% ethanol. This can be achieved by adding an excess of the dye to the solvent and stirring for an extended period.

  • Allow the solution to stand for at least 24 hours to ensure saturation.

  • Just before use, filter the saturated solution to remove any undissolved particles.

Protocol for Propylene Glycol-Based Staining Solution:

  • Dissolve 0.7 g of this compound in 100 mL of propylene glycol.

  • Heat the solution to 100°C for a few minutes with constant stirring.

  • Filter the warm solution through a Whatman No. 2 filter paper and allow it to cool.

Staining Protocol for Frozen Tissue Sections

Materials:

  • Frozen tissue sections (10-15 µm thick) on glass slides

  • 10% Formalin (fixative)

  • This compound staining solution

  • 85% Propylene Glycol (for differentiation, if using a propylene glycol-based stain)

  • Nuclear counterstain (e.g., Hematoxylin)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Fix the frozen sections in 10% formalin for 5-10 minutes.

  • Rinse the slides with distilled water.

  • Immerse the slides in the this compound staining solution for 10-30 minutes. The optimal time may vary depending on the tissue type and lipid content.

  • For ethanol-based stains: Differentiate by briefly rinsing in 70% ethanol to remove excess stain.

  • For propylene glycol-based stains: Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse thoroughly with distilled water.

  • (Optional) Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

  • Rinse with distilled water.

  • Mount the coverslip with an aqueous mounting medium.

Expected Results:

  • Lipids: Orange to red

  • Nuclei (if counterstained): Blue

Staining Protocol for Cultured Cells

Materials:

  • Cultured cells on coverslips or in culture plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (fixative)

  • This compound staining solution

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate the cells with the this compound staining solution for 15-30 minutes.

  • Wash the cells gently with PBS to remove excess stain.

  • (Optional) Counterstain with a nuclear stain like DAPI.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

Expected Results:

  • Lipid droplets: Orange to red fluorescence (if observed with a fluorescence microscope) or bright orange-red with a light microscope.

  • Nuclei (if counterstained): Blue fluorescence (DAPI).

Data Presentation

ParameterValue
Staining Solution Concentration (Ethanol) Saturated Solution
Staining Solution Concentration (Propylene Glycol) 0.7% (w/v)
Incubation Time (Tissue Sections) 10-30 minutes
Incubation Time (Cultured Cells) 15-30 minutes
Fixative (Tissue Sections) 10% Formalin
Fixative (Cultured Cells) 4% Paraformaldehyde

Visualizations

Metabolic Activation and Toxicological Pathway of this compound

Solvent_Orange_14_Pathway cluster_0 Cellular Environment cluster_1 Oxidative Stress Pathway SO14 This compound (Sudan I) CYP450 Cytochrome P450 Enzymes SO14->CYP450 Metabolic Activation ReactiveMetabolites Reactive Metabolites (e.g., Benzene Diazonium Ion) CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations & Potential Carcinogenesis DNA_Adducts->Mutations AzoDye Azo Dye Exposure (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex AzoDye->Keap1_Nrf2 Induces Dissociation OxidativeStress Oxidative Stress AzoDye->OxidativeStress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates

Caption: Metabolic activation of this compound and its effect on the Keap1-Nrf2 oxidative stress pathway.

General Experimental Workflow for Lipid Staining

Lipid_Staining_Workflow start Start: Sample Preparation (e.g., Cell Culture or Tissue Sectioning) fixation Fixation (e.g., 4% PFA or 10% Formalin) start->fixation washing1 Washing (e.g., PBS or Distilled Water) fixation->washing1 staining Staining with This compound Solution washing1->staining differentiation Differentiation (e.g., 70% Ethanol or 85% Propylene Glycol) staining->differentiation washing2 Washing (e.g., Distilled Water) differentiation->washing2 counterstaining Optional: Counterstaining (e.g., Hematoxylin or DAPI) washing2->counterstaining mounting Mounting (Aqueous Medium) washing2->mounting Without Counterstain counterstaining->mounting With Counterstain imaging Microscopic Imaging (Light or Fluorescence) mounting->imaging

Caption: A generalized workflow for staining lipids in biological samples using this compound.

References

Application Notes and Protocols for the Preparation of Solvent Orange 14 Solutions for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as Sudan I, is a synthetic azo dye. Its detection and quantification are crucial in various fields, including food safety and quality control of consumer goods, due to its potential carcinogenicity. Accurate analysis of this compound relies on the correct preparation of standard solutions for calibrating analytical instruments such as UV-Vis spectrophotometers and High-Performance Liquid Chromatography (HPLC) systems. This document provides detailed protocols for the preparation of this compound solutions for analytical purposes.

Physicochemical Properties and Solubility

This compound is a dark red-orange powder that is insoluble in water but soluble in various organic solvents.[1][2][3] The choice of solvent is critical for preparing stable and accurate standard solutions.

Table 1: Solubility of Azo Dyes in Common Organic Solvents

SolventSolubility Information
Methanol Stock solutions of 1 mg/mL have been successfully prepared for similar Sudan dyes.[4]
Ethanol This compound is known to be soluble in ethanol.[1]
Acetonitrile Stock solutions of 1 mg/mL and working standards in the µg/mL range are commonly prepared. Ultrasonication can aid in dissolution.
Toluene This compound is highly soluble in toluene.
Ethyl Acetate Used for preparing 1 mg/mL stock solutions of similar Sudan dyes.
Acetone/Dichloromethane/Methanol (3:2:1, v/v/v) A mixture used to prepare 100 mg/L stock solutions of Sudan dyes.

Experimental Protocols

Preparation of a Stock Standard Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • 10 mL volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of this compound analytical standard onto a piece of weighing paper.

  • Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of acetonitrile to the volumetric flask.

  • Place the volumetric flask in an ultrasonic bath and sonicate for 10-15 minutes to ensure complete dissolution of the dye. The solution should be clear and free of any visible particles.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

Preparation of Working Standard Solutions for Spectrophotometry

This protocol details the preparation of a series of working standard solutions for generating a calibration curve for UV-Vis spectrophotometric analysis.

Materials:

  • This compound stock standard solution (1 mg/mL)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

Procedure:

  • Label a series of volumetric flasks with the desired concentrations of the working standards (e.g., 1 µg/mL, 2 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL).

  • Use the following formula to calculate the volume of the stock solution needed for each working standard: C1V1 = C2V2 Where:

    • C1 = Concentration of the stock solution (1000 µg/mL)

    • V1 = Volume of the stock solution to be transferred

    • C2 = Desired concentration of the working standard

    • V2 = Final volume of the working standard (e.g., 10 mL)

  • Carefully transfer the calculated volume of the stock solution into the corresponding labeled volumetric flask using a micropipette.

  • Dilute each standard to the mark with acetonitrile.

  • Stopper and invert each flask several times to ensure thorough mixing.

Preparation of Working Standard Solutions for HPLC

This protocol outlines the preparation of working standards for HPLC analysis. The concentration range should be appropriate for the expected concentration of the analyte in the samples.

Materials:

  • This compound stock standard solution (1 mg/mL)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

Procedure:

  • Prepare a series of working standard solutions with concentrations typically ranging from 0.05 µg/mL to 50 µg/mL.

  • Follow the dilution procedure described in section 3.2, using the mobile phase as the diluent to ensure compatibility with the HPLC system.

Solution Stability and Storage

Azo dye solutions can be sensitive to light and temperature. Proper storage is crucial to maintain their integrity.

  • Storage Temperature: Store stock and working standard solutions at 4°C in a refrigerator.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Studies on a stable isotope-labeled version of Sudan I showed good stability for at least 12 months when stored at 20°C and protected from light.

  • Stability Assessment: Periodically check the stability of the stock solution by preparing a fresh working standard and comparing its response to an older standard.

Quality Control

  • Solvent Purity: Use HPLC-grade solvents to minimize interference from impurities.

  • Accurate Weighing: Use a calibrated analytical balance for weighing the analytical standard.

  • Complete Dissolution: Visually inspect the solution to ensure that the dye is completely dissolved before making the final dilution. Ultrasonication is recommended to facilitate complete dissolution.

  • Calibration Curve: When using the prepared standards for quantitative analysis, ensure that the calibration curve has a high correlation coefficient (r² > 0.99).

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound standard solutions.

Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve ultrasonicate Ultrasonicate for 15 min dissolve->ultrasonicate volume Adjust to Final Volume ultrasonicate->volume store_stock Store at 4°C (dark) volume->store_stock pipette Pipette Stock Solution store_stock->pipette dilute Dilute with Solvent pipette->dilute mix Mix Thoroughly dilute->mix spectro Spectrophotometry mix->spectro hplc HPLC mix->hplc Dilution cluster_stock Stock Solution cluster_working Working Standard c1 C1 (Stock Concentration) multiply1 * c1->multiply1 v1 V1 (Stock Volume) equals = v1->equals c2 C2 (Working Concentration) multiply2 * c2->multiply2 v2 V2 (Working Volume) equals->c2 multiply1->v1 multiply2->v2

References

Solvent Orange 14: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as C.I. 26020, is a monoazo dye characterized by its vibrant orange-red hue.[1][2] Chemically, it is identified as 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine.[3] Its primary applications lie in the coloration of various materials such as plastics, oils, fats, waxes, and in the manufacturing of solvent-based inks and cosmetics.[1][2] While its use as a colorant is well-established, its direct application as a reactant, catalyst, or in other transformative roles within organic synthesis procedures is not extensively documented in readily available scientific literature. This document provides a detailed protocol for the synthesis of this compound and explores potential, though not explicitly documented, applications in organic synthesis based on the general reactivity of related azo dyes.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component. The manufacturing method for this compound involves the diazotization of 4-(phenyldiazenyl)benzenamine and its subsequent coupling with naphthalen-1-amine. An alternative coupling component that can be used is β-naphthol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for azo dye synthesis.

Materials:

  • 4-(Phenyldiazenyl)benzenamine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Naphthalen-1-amine or β-naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • In a beaker, dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) to the amine solution. The addition should be dropwise to maintain the temperature below 5 °C.

  • Continue stirring the mixture for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution contains the diazonium salt of 4-(phenyldiazenyl)benzenamine.

Part 2: Azo Coupling

  • In a separate beaker, dissolve naphthalen-1-amine or β-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide. This creates a strongly alkaline solution (pH 8-9), which activates the coupling component.

  • Cool the alkaline solution of the coupling component in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold alkaline solution of the coupling component.

  • A brightly colored precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Work-up and Purification:

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a dark red-orange powder.

Quantitative Data for Azo Dye Synthesis

The following table provides typical reaction conditions and yields for the two key steps in the synthesis of azo dyes, which can be considered as a general guideline for the synthesis of this compound.

StepReagentsTemperature (°C)pHTypical Yield (%)
DiazotizationAniline, NaNO₂, HCl0-51-2~90
CouplingDiazonium salt, Naphthalen-1-amine, NaOHRoom Temperature8-970-80

Potential Applications in Organic Synthesis

While specific, documented protocols for the use of this compound in broader organic synthesis are scarce, the chemical nature of azo dyes suggests potential applications in areas such as photocatalysis. Azo compounds can absorb light in the visible region of the electromagnetic spectrum, which could enable them to act as photosensitizers in various chemical transformations.

Hypothetical Application: Photocatalytic Degradation of Organic Pollutants

Azo dyes are known to be susceptible to photocatalytic degradation, and in some contexts, they can also participate in the degradation of other organic molecules. The following is a generalized protocol for a hypothetical application of this compound as a photosensitizer.

Objective: To investigate the potential of this compound to act as a photosensitizer for the degradation of a model organic pollutant under visible light irradiation.

Materials:

  • This compound

  • Model organic pollutant (e.g., a phenol or another dye)

  • A suitable semiconductor photocatalyst (e.g., TiO₂ or ZnO)

  • Visible light source

  • Reaction vessel

  • Analytical equipment for monitoring the degradation (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Protocol:

  • Prepare a stock solution of the model organic pollutant in deionized water.

  • Prepare a suspension of the semiconductor photocatalyst in the pollutant solution.

  • Add a specific concentration of this compound to the suspension.

  • Stir the mixture in the dark for a designated period to establish adsorption-desorption equilibrium.

  • Irradiate the reaction mixture with a visible light source under constant stirring.

  • Withdraw aliquots of the reaction mixture at regular time intervals.

  • Analyze the concentration of the model pollutant in the aliquots to determine the extent of degradation.

Data to Collect:

Time (min)Pollutant Concentration (mg/L)Degradation (%)
0Initial Concentration0
15......
30......
60......
90......
120......

Logical Workflow Diagrams

The synthesis and potential application of this compound can be represented by the following logical workflows.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Work-up & Purification A 4-(Phenyldiazenyl)benzenamine in HCl/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Diazonium Salt Solution C->D G Combine Diazonium Salt and Coupling Component D->G E Naphthalen-1-amine/β-naphthol in NaOH solution F Cool in ice bath E->F F->G H Precipitate of This compound G->H I Vacuum Filtration H->I J Wash with H2O I->J K Recrystallization (Ethanol) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Photocatalysis_Workflow A Prepare Pollutant Solution B Add Semiconductor & this compound A->B C Stir in Dark (Equilibration) B->C D Visible Light Irradiation C->D E Take Aliquots at Intervals D->E F Analyze Pollutant Concentration E->F G Determine Degradation Efficiency F->G

Caption: Experimental workflow for a hypothetical photocatalysis application.

Conclusion

This compound is a commercially significant azo dye with a straightforward and well-understood synthetic pathway. The provided protocol outlines the key steps for its preparation in a laboratory setting. While its role in organic synthesis beyond being a colorant is not well-documented, its chemical structure suggests potential for applications in areas like photocatalysis. The hypothetical protocol and workflow provided serve as a starting point for researchers interested in exploring the broader synthetic utility of this and related azo dyes. Further research is needed to establish and optimize specific protocols for such applications.

References

Application of Solvent Orange 14 in Polish Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, a diazo-based organic dye, is utilized as a colorant in the manufacturing of various solvent-based polishes, including those for shoes and floors.[1] Its solubility in organic solvents and waxes, coupled with its insolubility in water, makes it a suitable candidate for coloring non-polar formulations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in polish manufacturing.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 1-(phenylazo)-2-naphthylamine
C.I. Name This compound
CAS Number 6368-70-3
Molecular Formula C₂₂H₁₇N₅
Molecular Weight 351.40 g/mol
Appearance Dark red to orange powder
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, toluene, xylene, and oils.
Melting Point Approx. 120–130°C

Application in Polish Formulations

This compound imparts a stable and vibrant orange to reddish-brown hue to wax and solvent-based polishes. The dye is typically incorporated into the molten wax or dissolved in the solvent phase during the manufacturing process. The concentration of this compound in the final polish formulation can be adjusted to achieve the desired color intensity.

Recommended Concentration Range

The typical concentration of azo dyes, including this compound, in polish formulations ranges from 0.5% to 3.0% by weight.

Formulation TypeRecommended Dye Concentration (% w/w)Reference
Solvent-Based Polish0.5 - 1.0
Wax-Based Polish2.0 - 3.0

Experimental Protocols

The following sections detail the protocols for preparing a solvent-based polish containing this compound and for evaluating its key performance characteristics.

Protocol 1: Formulation of a Solvent-Based Polish

This protocol describes the preparation of a 100g batch of a simple solvent-based orange polish.

Materials:

  • Synthetic Wax Ester: 10.0 g

  • Paraffin Wax: 15.0 g

  • White Spirit (Mineral Spirits): 74.0 g

  • This compound: 1.0 g

  • Heating mantle with magnetic stirrer

  • Beaker (250 mL)

  • Thermometer

  • Balance

Procedure:

  • Weigh and add the synthetic wax ester and paraffin wax to the 250 mL beaker.

  • Gently heat the waxes on the heating mantle to 80-90°C with continuous stirring until a homogenous molten mixture is obtained.

  • In a separate container, weigh the white spirit and this compound.

  • Slowly and carefully add the white spirit/dye mixture to the molten wax with vigorous stirring. Caution: White spirit is flammable; ensure proper ventilation and avoid open flames.

  • Maintain the temperature at 80-85°C and continue stirring for 15-20 minutes until the dye is completely dissolved and the mixture is uniform.

  • Remove the beaker from the heat and allow it to cool to room temperature with gentle stirring to prevent phase separation.

  • Pour the still-liquid polish into appropriate containers and allow it to solidify completely.

Protocol 2: Evaluation of Gloss

This protocol outlines the procedure for measuring the gloss of the prepared polish on a standardized surface.

Materials:

  • Prepared polish

  • Standardized black glass or smooth leather substrate

  • Gloss meter with 60° geometry

  • Polishing cloth (soft, lint-free)

  • Applicator

Procedure:

  • Apply a thin, even layer of the polish to the substrate using the applicator.

  • Allow the polish to dry for the time specified in the product's instructions (e.g., 10 minutes).

  • Buff the polished surface with the polishing cloth using consistent pressure and motion until a uniform shine is achieved.

  • Calibrate the gloss meter according to the manufacturer's instructions using the supplied calibration standard.

  • Take at least five gloss readings from different areas of the polished surface.

  • Record the gloss values in Gloss Units (GU).

  • Calculate the average and standard deviation of the gloss readings.

Protocol 3: Evaluation of Color Stability (Light Fastness)

This protocol provides a method for assessing the resistance of the polish color to fading upon exposure to light.

Materials:

  • Polished substrates from Protocol 2

  • Xenon arc lamp chamber (or a location with consistent, direct sunlight)

  • Opaque cover

  • Spectrophotometer or colorimeter

  • Grey Scale for Color Change (ISO 105-A02)

Procedure:

  • Measure the initial color of the polished substrates using a spectrophotometer, recording the CIELAB values (L, a, b*).

  • Cover half of each polished substrate with the opaque cover.

  • Place the substrates in the xenon arc lamp chamber for a specified duration (e.g., 24, 48, or 72 hours) or expose them to direct sunlight for an extended period (e.g., 7 days).

  • After the exposure period, remove the substrates and the opaque covers.

  • Visually assess the color change between the exposed and unexposed areas of each substrate using the Grey Scale for Color Change. A rating of 5 indicates no change, while a rating of 1 indicates a significant change.

  • For a quantitative assessment, measure the CIELAB values of both the exposed and unexposed areas using the spectrophotometer.

  • Calculate the color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater color change.

Visualizations

Experimental Workflow for Polish Formulation and Testing

experimental_workflow cluster_formulation Polish Formulation cluster_testing Performance Testing weigh_waxes Weigh Waxes melt_waxes Melt Waxes (80-90°C) weigh_waxes->melt_waxes mix_all Combine and Stir (80-85°C) melt_waxes->mix_all prepare_solvent_dye Prepare Solvent + Dye Mixture prepare_solvent_dye->mix_all cool_polish Cool to Room Temperature mix_all->cool_polish apply_polish Apply Polish to Substrate cool_polish->apply_polish Formulated Polish dry_polish Dry Polish apply_polish->dry_polish buff_polish Buff Surface dry_polish->buff_polish measure_gloss Measure Gloss buff_polish->measure_gloss measure_color Measure Initial Color buff_polish->measure_color light_exposure Expose to Light measure_color->light_exposure assess_color_change Assess Color Change light_exposure->assess_color_change

Caption: Workflow for the formulation and performance testing of a solvent-based polish.

Logical Relationship of Polish Components

polish_components cluster_waxes Waxes (e.g., Paraffin, Synthetic Ester) cluster_solvent Solvent (e.g., White Spirit) cluster_colorant Colorant (this compound) Polish Polish Waxes Waxes Polish->Waxes provides Solvent Solvent Polish->Solvent contains Colorant Colorant Polish->Colorant colored by Hardness Hardness Waxes->Hardness Shine Shine Waxes->Shine Protection Protection Waxes->Protection Dissolves_Waxes Dissolves Waxes & Dyes Solvent->Dissolves_Waxes Application Ease of Application Solvent->Application Drying_Time Controls Drying Time Solvent->Drying_Time Hue Provides Hue Colorant->Hue Aesthetics Enhances Aesthetics Colorant->Aesthetics

Caption: Interrelationship of the primary components in a solvent-based polish.

References

Application Notes and Protocols for the Use of Solvent Orange 14 in the Textile Industry for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solvent Orange 14 (C.I. 26020) for dyeing synthetic fibers, primarily focusing on polyester (polyethylene terephthalate, PET) and nylon (polyamide, PA). While specific quantitative performance data for textile applications of this compound is limited in publicly available literature, this document compiles its known properties and outlines detailed dyeing protocols based on standard methods for disperse and solvent dyes on these synthetic fibers.

Introduction to this compound

This compound is a diazo-based organic dye known for its deep red-orange hue.[1][2] It is chemically classified as a solvent dye, characterized by its insolubility in water and high solubility in organic solvents such as ethanol, acetone, and toluene.[1][2] This property makes it suitable for dyeing hydrophobic synthetic fibers from a non-aqueous or dispersed medium.

Chemical Structure: 4-(phenyldiazenyl)benzenamine diazotization, and Naphthalen-1-amine coupling.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name This compound, 26020
CAS Number 6368-70-3
Molecular Formula C₂₂H₁₇N₅
Molecular Weight 351.40 g/mol
Appearance Orange-red powder or granules
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, toluene, xylene, and oils
Melting Point Approx. 120–130°C

Applications in the Textile Industry

This compound is noted for its application in coloring various plastics and synthetic materials, including synthetic fibers such as polyester (PES fiber) and polyamide (PA66, PA6). Due to its non-ionic and hydrophobic nature, it is applied to these fibers using methods developed for disperse dyes.

General Performance Characteristics

Quantitative fastness data for this compound on textiles is not widely published. However, one source indicates a "poor" light fastness according to ISO standards, which may limit its use in applications requiring high durability to light exposure. General performance characteristics for similar solvent dyes on synthetic fibers are summarized in Table 2. It is crucial to note that these are general values and experimental verification for this compound is highly recommended.

FiberLight Fastness (ISO 105-B02)Wash Fastness (AATCC 61/ISO 105-C06)Rubbing/Crocking Fastness (ISO 105-X12)
Polyester (PET) Generally Fair to Good (3-5)Generally Good to Excellent (4-5)Generally Good to Excellent (4-5)
Nylon (Polyamide) Generally Fair (3-4)Generally Moderate to Good (3-4)Generally Moderate to Good (3-4)

Experimental Protocols

The following protocols are detailed methodologies for applying this compound to polyester and nylon fibers. These are based on standard exhaust dyeing procedures for disperse and acid dyes, respectively, and should be optimized for specific laboratory conditions and material characteristics.

Dyeing of Polyester (PET) Fabric

Polyester is typically dyed with disperse dyes at high temperatures (thermosol or high-temperature exhaust dyeing) or at lower temperatures with the aid of a carrier.

4.1.1. High-Temperature Exhaust Dyeing Protocol

This method is preferred for achieving good dye penetration and fastness on polyester.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Leveling agent (optional)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Deionized water

Equipment:

  • High-temperature dyeing machine (e.g., beaker dyer)

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any impurities or finishes. Rinse thoroughly and dry.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound by pasting the required amount of dye with a dispersing agent (e.g., 1:1 ratio) and then adding warm water.

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 10:1 to 20:1).

    • Add the prepared dye dispersion to the bath.

    • Add a leveling agent if necessary to ensure even dye uptake.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature to 60°C and run for 15 minutes.

    • Increase the temperature to 130°C at a rate of 1-2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C.

  • Rinsing and Reduction Clearing:

    • Drain the dye bath and rinse the fabric with hot water.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Drying: Dry the dyed fabric at an appropriate temperature.

Workflow for High-Temperature Polyester Dyeing:

PolyesterDyeingWorkflow A Fabric Scouring B Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) A->B C Introduce Fabric B->C D Temperature Ramp (to 130°C) C->D E Dyeing at 130°C (45-60 min) D->E F Cooling to 70°C E->F G Hot Rinse F->G H Reduction Clearing (NaOH, Na2S2O4) G->H I Final Rinsing H->I J Drying I->J

Workflow for high-temperature exhaust dyeing of polyester.
Dyeing of Nylon (Polyamide) Fabric

Nylon can be dyed with disperse dyes, but also shows affinity for acid dyes due to the presence of amino end groups. The following protocol is based on a typical acid dyeing process, which is effective for achieving good color yield on polyamide fibers.

Materials and Reagents:

  • Nylon fabric

  • This compound (used as a disperse/acid-type dye)

  • Wetting agent

  • Acetic acid or white vinegar

  • Leveling agent for acid dyes (optional)

  • Non-ionic detergent (for post-wash)

  • Deionized water

Equipment:

  • Atmospheric dyeing machine or stainless steel pot

  • pH meter

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Fabric Preparation: Pre-wash the nylon fabric with a mild detergent to remove any finishes and ensure even dye penetration. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by dissolving this compound in a small amount of a suitable organic solvent (e.g., ethanol) and then dispersing it in warm water with a wetting agent.

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 20:1 to 40:1).

    • Add the dye dispersion to the bath.

    • Add a leveling agent if needed to control the initial strike of the dye.

    • Adjust the pH of the dye bath to an acidic range of 4-5 using acetic acid or white vinegar.

  • Dyeing Process:

    • Introduce the wet nylon fabric into the dye bath at room temperature.

    • Gradually heat the dye bath to a simmer (around 85-100°C) over 30 minutes.

    • Maintain this temperature for 30-60 minutes, stirring gently and continuously to ensure even dyeing.

    • Allow the dye bath to cool down gradually before removing the fabric.

  • Rinsing and Post-Washing:

    • Rinse the dyed fabric in warm water, gradually decreasing the temperature to cold water until the water runs clear.

    • Wash the fabric with a non-ionic detergent in a fresh bath at around 60°C to remove any loose dye.

    • Rinse thoroughly with cold water.

  • Drying: Air dry or tumble dry the fabric at a low temperature.

Workflow for Dyeing Nylon:

NylonDyeingWorkflow A Fabric Pre-washing B Dye Bath Preparation (Dye Dispersion, pH 4-5) A->B C Introduce Fabric B->C D Gradual Heating to Simmer (85-100°C) C->D E Dyeing at Simmer (30-60 min) D->E F Gradual Cooling E->F G Warm to Cold Rinse F->G H Post-Washing (Non-ionic Detergent) G->H I Final Rinsing H->I J Drying I->J

Workflow for exhaust dyeing of nylon.

Mechanism of Dye-Fiber Interaction

The dyeing of synthetic fibers with solvent/disperse dyes is a physical process governed by intermolecular forces. The dye molecules are transferred from the aqueous dispersion to the hydrophobic fiber.

Polyester (PET): The dyeing mechanism involves the partitioning of the non-polar this compound molecules from the dye bath into the amorphous regions of the polyester fiber. The interaction is primarily based on van der Waals forces and hydrophobic interactions between the dye's aromatic structure and the benzene rings within the polyethylene terephthalate polymer chain. The high temperature applied during dyeing increases the segmental mobility of the polymer chains, creating temporary voids that allow the dye molecules to diffuse into the fiber structure.

Nylon (Polyamide): In an acidic dye bath, the amino end groups of the polyamide chains can become protonated (-NH₃⁺). While this compound is non-ionic, its azo groups (-N=N-) and amino group (-NH₂) contain lone pairs of electrons that can participate in hydrogen bonding with the amide groups (-CONH-) of the nylon polymer backbone. Additionally, van der Waals forces contribute to the affinity between the dye and the fiber.

Logical Relationship of Dye-Fiber Interaction:

Primary intermolecular forces in the dyeing of synthetic fibers.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound can be used to dye synthetic fibers such as polyester and nylon, imparting a distinct orange color. The application requires specific dyeing conditions, typically involving high temperatures for polyester and an acidic environment for nylon, to facilitate the diffusion and interaction of the dye with the hydrophobic fiber matrix. The protocols provided herein serve as a foundation for the application of this dye, with the understanding that optimization is necessary to achieve desired results in terms of color depth and fastness properties. Further research is warranted to establish a comprehensive performance profile of this compound in textile applications.

References

Troubleshooting & Optimization

How to improve the solubility of Solvent Orange 14 in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Solvent Orange 14 in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it typically soluble?

This compound is a diazo-based organic dye with the molecular formula C₂₂H₁₇N₅.[1] It is characterized by its deep red-orange color and is practically insoluble in water.[1][2][3] It is generally soluble in many organic solvents, including moderately polar solvents like ethanol and acetone, as well as non-polar aromatic solvents such as toluene and benzene.[1] Its intended use is for coloring non-polar materials like oils, waxes, plastics, and hydrocarbon-based products.

Q2: I am observing poor solubility of this compound in my non-polar solvent system. What are the common causes?

Several factors can contribute to poor solubility, even in solvents where it is expected to dissolve:

  • Solvent Polarity Mismatch: While broadly classified as "non-polar," solvents like hexane, mineral oil, and toluene have different degrees of polarity. The solubility of this compound can vary significantly among them. A significant mismatch in the solubility parameters between the dye and the solvent is a primary cause of poor solubility.

  • Low Temperature: The solubility of most solid compounds, including this compound, in organic solvents tends to decrease with temperature. Experiments conducted at low temperatures may result in lower than expected solubility.

  • Impure Solvent: The presence of impurities, particularly water, in your non-polar solvent can significantly reduce the solubility of a hydrophobic dye like this compound.

  • Dye Purity and Physical Form: The purity of the this compound and its physical form (e.g., particle size) can influence the rate of dissolution and apparent solubility.

Q3: How can I improve the solubility of this compound in a non-polar solvent?

There are several strategies you can employ to enhance the solubility of this compound in non-polar systems:

  • Solvent Selection using Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters. By matching the HSP of the dye with that of the solvent or a solvent blend, you can significantly improve solubility.

  • Use of Co-solvents: Introducing a small amount of a co-solvent that is miscible with the primary non-polar solvent and has a higher affinity for this compound can act as a "bridge" to increase its overall solubility in the mixture.

  • Application of Surfactants/Dispersing Agents: Specific surfactants or polymeric dispersants designed for non-aqueous systems can help to stabilize the dye molecules in the solvent, preventing aggregation and increasing the apparent solubility.

  • Temperature Adjustment: Gently heating the solvent while dissolving the dye can increase both the rate of dissolution and the saturation point. However, the thermal stability of the dye and the volatility of the solvent must be considered.

Troubleshooting Guides

Issue: this compound precipitates out of my non-polar solvent upon cooling.

This is a common issue related to temperature-dependent solubility.

Troubleshooting Steps:

  • Determine the saturation temperature: Observe the temperature at which precipitation begins upon cooling. This will give you an indication of the solubility limit at different temperatures.

  • Employ a co-solvent: Add a co-solvent with a higher affinity for this compound to the mixture. This can lower the temperature at which the dye starts to precipitate.

  • Use a polymeric dispersant: Incorporate a suitable polymeric dispersant to help keep the dye molecules suspended and prevent them from agglomerating and precipitating as the solution cools.

Issue: The color intensity of my solution is not as high as expected, suggesting poor solubility.

This indicates that you are not achieving the desired concentration of the dissolved dye.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure your non-polar solvent is anhydrous, as water can significantly hinder solubility.

  • Optimize Solvent Blend with HSP: Use the Hansen Solubility Parameter approach (detailed in the experimental protocols) to formulate a solvent blend with a closer HSP match to this compound.

  • Increase Dissolution Time and Agitation: Ensure the dye has sufficient time to dissolve by stirring the mixture for an extended period. Gentle warming can also be applied.

  • Consider a Surfactant: For challenging systems, the addition of a surfactant designed for non-polar media can help to increase the concentration of the dye in the solution.

Data Presentation

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Selected Non-Polar Solvents

The Hansen Solubility Parameters (δD for dispersion, δP for polar, and δH for hydrogen bonding) are crucial for predicting solubility. The values for the solvents are established, while the values for this compound are estimated based on group contribution methods due to the lack of direct experimental data.

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (Estimated) 19.58.56.0
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Xylene17.81.03.1
Mineral Oil (Light)16.01.01.0

Note: The principle of HSP states that substances with similar δD, δP, and δH values are more likely to be soluble in each other.

Experimental Protocols

Protocol 1: Enhancing Solubility using Co-solvency based on Hansen Solubility Parameters

Objective: To improve the solubility of this compound in a poorly matching non-polar solvent (e.g., n-Hexane) by creating a solvent blend with more compatible HSP values.

Materials:

  • This compound powder

  • n-Hexane (primary solvent)

  • Toluene (co-solvent)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer

Methodology:

  • HSP Calculation:

    • The estimated HSP for this compound is (δD: 19.5, δP: 8.5, δH: 6.0).

    • The HSP for n-Hexane is (δD: 14.9, δP: 0.0, δH: 0.0).

    • The HSP for Toluene is (δD: 18.0, δP: 1.4, δH: 2.0).

    • The goal is to create a blend of n-Hexane and Toluene with HSP values closer to those of this compound. A 50:50 (v/v) blend of Hexane and Toluene would have calculated HSPs of approximately:

      • δD_blend = (0.5 * 14.9) + (0.5 * 18.0) = 16.45

      • δP_blend = (0.5 * 0.0) + (0.5 * 1.4) = 0.7

      • δH_blend = (0.5 * 0.0) + (0.5 * 2.0) = 1.0

  • Solution Preparation:

    • Prepare a series of vials with a fixed amount of this compound (e.g., 10 mg).

    • Add a fixed volume (e.g., 10 mL) of the following solvents/blends to the vials:

      • Vial 1: 100% n-Hexane

      • Vial 2: 75% n-Hexane, 25% Toluene (v/v)

      • Vial 3: 50% n-Hexane, 50% Toluene (v/v)

      • Vial 4: 25% n-Hexane, 75% Toluene (v/v)

      • Vial 5: 100% Toluene

    • Add a magnetic stir bar to each vial, cap tightly, and stir at a constant speed for 24 hours at a controlled temperature (e.g., 25°C).

  • Solubility Measurement:

    • After 24 hours, visually inspect the vials for any undissolved dye.

    • If undissolved dye is present, centrifuge the vials to pellet the solid.

    • Carefully take an aliquot from the supernatant and dilute it with the corresponding solvent blend.

    • Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance for this compound.

    • Calculate the concentration of the dissolved dye using a pre-established calibration curve. This concentration represents the solubility.

Protocol 2: Improving Solubility with a Non-Aqueous Dispersant

Objective: To increase the solubility and stability of this compound in a non-polar solvent using a polymeric dispersant.

Materials:

  • This compound powder

  • Non-polar solvent (e.g., mineral oil)

  • Polymeric dispersant for non-aqueous systems (e.g., a polyisobutylene succinimide or a similar commercially available product)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Methodology:

  • Dispersant Solution Preparation:

    • In a beaker, prepare a stock solution of the polymeric dispersant in the chosen non-polar solvent at a concentration of 1% (w/v). Stir until the dispersant is fully dissolved.

  • Dye Dissolution:

    • Prepare two beakers:

      • Beaker A (Control): Add a known amount of this compound (e.g., 100 mg) to 50 mL of the pure non-polar solvent.

      • Beaker B (Test): Add the same amount of this compound to 50 mL of the 1% dispersant solution.

    • Place both beakers on a magnetic stirrer with gentle heating (e.g., 40-50°C).

    • Stir both solutions at the same speed for a set amount of time (e.g., 2 hours).

  • Observation and Evaluation:

    • Visually compare the two beakers. Note any differences in the amount of undissolved dye.

    • Allow the solutions to cool to room temperature and stand for 24 hours.

    • Observe any signs of precipitation or agglomeration. The solution with the dispersant is expected to show improved stability.

    • For a quantitative assessment, filter both solutions through a pre-weighed filter paper, dry the residue, and weigh it to determine the amount of undissolved dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_dye Weigh this compound mix Combine Dye and Solvent prep_dye->mix prep_solvent Prepare Solvent/Blend prep_solvent->mix stir Stir at Controlled Temperature mix->stir observe Visual Observation stir->observe separate Centrifuge/Filter observe->separate If undissolved measure Spectrophotometry separate->measure calculate Calculate Solubility measure->calculate logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Solubility of This compound hsp Optimize Solvent (Hansen Parameters) problem->hsp cosolvent Add Co-solvent problem->cosolvent surfactant Use Surfactant/ Dispersant problem->surfactant temperature Increase Temperature problem->temperature outcome Enhanced Solubility and Solution Stability hsp->outcome cosolvent->outcome surfactant->outcome temperature->outcome

References

Technical Support Center: Optimizing Solvent Orange 14 Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solvent Orange 14. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is a lysochrome (fat-soluble) diazo dye.[1] In biological and medical research, it is primarily used as a staining agent for nonpolar substances such as neutral lipids, triglycerides, and lipoproteins.[1][2] Its mechanism of action involves physical adsorption and hydrophobic interactions with lipids, rather than chemical bonding.[1]

Q2: What type of tissue preparations are suitable for this compound staining?

This compound is ideal for staining frozen tissue sections. It is generally not recommended for paraffin-embedded tissues because the organic solvents used during the paraffin embedding process will dissolve the lipids, leading to a loss of the target structures for the stain.[1]

Q3: How should I prepare the this compound staining solution?

A common method for preparing a stock solution of a similar Sudan dye involves creating a saturated solution in a suitable organic solvent. For a working solution, this stock solution is then diluted. For example, a saturated solution can be prepared by adding an excess of the dye (e.g., 0.5 g) to 100 mL of 95-99% ethanol or isopropanol and allowing it to sit for a couple of days before using the supernatant. A working solution might then be prepared by diluting the saturated stock solution.

Q4: How should I store the this compound staining solution?

Staining solutions should be stored in tightly sealed amber glass bottles at room temperature to protect them from light and evaporation. When stored properly, the solution can be stable for several months. Discard the solution if you observe precipitate formation or a fading of the color.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Weak or No Staining 1. Inadequate Dye Concentration: The concentration of this compound in the working solution is too low. 2. Insufficient Staining Time: The incubation time with the dye is too short. 3. Lipid Loss During Sample Preparation: Lipids were extracted from the tissue during fixation or processing. 4. Deteriorated Staining Solution: The dye has degraded or precipitated out of solution.1. Optimize Dye Concentration: Perform a concentration titration to determine the optimal concentration for your specific application. Start with a concentration in the range of 0.1-0.5% (w/v) in 70-95% ethanol. 2. Increase Incubation Time: Extend the staining time. Optimal times can range from 5 to 60 minutes depending on the tissue and desired staining intensity. 3. Use Appropriate Fixation: Use a formalin-based fixative and avoid organic solvents prior to staining. Ensure tissue sections are handled gently. 4. Prepare Fresh Solution: Filter the existing solution or prepare a fresh batch of the staining solution.
High Background or Non-Specific Staining 1. Excessive Dye Concentration: The working solution is too concentrated. 2. Over-staining: The incubation time is too long. 3. Inadequate Differentiation: Insufficient removal of excess dye after staining. 4. Dye Precipitation on Tissue: The dye has precipitated out of solution and deposited on the tissue section.1. Reduce Dye Concentration: Dilute the working staining solution. 2. Decrease Staining Time: Reduce the incubation period with the staining solution. 3. Optimize Differentiation Step: Ensure a brief rinse in a differentiating solvent (e.g., 50-70% ethanol) to remove non-specifically bound dye. 4. Filter the Staining Solution: Filter the working solution immediately before use to remove any precipitates.
Uneven or Patchy Staining 1. Incomplete Tissue Section Adhesion: The tissue section is not fully adhered to the slide, causing dye to be trapped underneath. 2. Non-uniform Dye Application: The staining solution was not applied evenly across the tissue section. 3. Presence of Air Bubbles: Air bubbles were trapped on the tissue surface during staining.1. Ensure Proper Slide Preparation: Use charged slides and ensure the tissue sections are properly mounted and dried. 2. Flood the Slide: Ensure the entire tissue section is completely covered with the staining solution during incubation. 3. Careful Application of Solutions: Apply the staining solution and subsequent washes gently to avoid creating air bubbles.
Crystalline Artifacts 1. Dye Precipitation: The staining solution is supersaturated or has become unstable. 2. Contamination: Contaminants in the solutions or on the glassware.1. Filter Staining Solution: Always filter the working solution before use. Consider warming the solution slightly to aid in dissolving the dye, but allow it to cool to room temperature before use. 2. Use Clean Glassware and Reagents: Ensure all glassware is meticulously clean and use high-purity reagents.

Experimental Protocols

Preparation of this compound Staining Solution (0.3% w/v)

Reagents:

  • This compound powder

  • 95% Ethanol

Procedure:

  • Weigh out 0.3 g of this compound powder.

  • In a 100 mL glass beaker, add the powder to 100 mL of 95% ethanol.

  • Gently heat the solution on a hot plate with constant stirring until the dye is completely dissolved. Caution: Ethanol is flammable; use a fume hood and avoid open flames.

  • Allow the solution to cool to room temperature.

  • Filter the solution using Whatman No. 1 filter paper into a clean, amber glass bottle.

  • Store the solution at room temperature, protected from light.

Staining Protocol for Lipids in Frozen Tissue Sections

Materials:

  • Frozen tissue sections on glass slides

  • Formalin fixative (e.g., 10% neutral buffered formalin)

  • This compound working solution (0.3% in 95% ethanol)

  • 70% Ethanol

  • Mayer's Hematoxylin (for counterstaining)

  • Aqueous mounting medium (e.g., glycerol jelly)

  • Coverslips

Procedure:

  • Fixation: Fix the frozen tissue sections in formalin for 10-15 minutes.

  • Rinsing: Gently rinse the slides with distilled water.

  • Hydration: Immerse the slides in 70% ethanol for 1-2 minutes.

  • Staining: Flood the slides with the filtered this compound working solution and incubate for 10-30 minutes. The optimal time should be determined empirically.

  • Differentiation: Briefly rinse the slides with 70% ethanol to remove excess stain. This step should be quick (a few seconds) to avoid destaining the lipids.

  • Washing: Wash the slides gently in running tap water for 1-2 minutes.

  • Counterstaining: If desired, counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes.

  • Bluing: If hematoxylin is used, "blue" the nuclei by rinsing in tap water for 5 minutes.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Data Presentation

ParameterRecommended RangePurpose
This compound Concentration 0.1% - 0.5% (w/v)To achieve optimal staining intensity without excessive background.
Solvent 70-95% Ethanol or IsopropanolTo dissolve the lipophilic dye.
Staining Time 5 - 60 minutesTo allow for sufficient penetration and binding of the dye to lipids.
Differentiation Time 5 - 30 secondsTo remove non-specific background staining.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Staining A 1. Sample Preparation (Frozen Sectioning) B 2. Fixation (e.g., 10% NBF, 10-15 min) A->B C 3. Rinsing (Distilled Water) B->C D 4. Hydration (70% Ethanol, 1-2 min) C->D E 5. Staining (0.3% this compound, 10-30 min) D->E F 6. Differentiation (70% Ethanol, 5-30 sec) E->F G 7. Washing (Tap Water, 1-2 min) F->G H 8. Counterstaining (Optional) (Mayer's Hematoxylin, 1-3 min) G->H I 9. Mounting (Aqueous Medium) H->I J 10. Imaging (Bright-field Microscopy) I->J

Caption: A typical experimental workflow for lipid staining using this compound.

Troubleshooting_Logic Troubleshooting Logic for Suboptimal Staining Start Suboptimal Staining Result Q1 Is the staining weak or absent? Start->Q1 A1_Yes Increase dye concentration OR Increase staining time Q1->A1_Yes Yes Q2 Is there high background? Q1->Q2 No End Optimal Staining A1_Yes->End A2_Yes Decrease dye concentration OR Optimize differentiation step Q2->A2_Yes Yes Q3 Are there crystalline artifacts? Q2->Q3 No A2_Yes->End A3_Yes Filter staining solution immediately before use Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues in this compound staining.

References

Addressing issues with the light fastness of Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Orange 14, focusing on its characteristic poor light fastness.

Frequently Asked Questions (FAQs)

Q1: My samples colored with this compound are fading quickly upon exposure to light. Is this expected?

A1: Yes, this is a known issue. This compound, a double azo dye, has poor light fastness, typically rated between 1 and 2 on the Blue Wool Scale. This means it is highly susceptible to fading when exposed to UV and visible light. The energy from the light can break the chemical bonds within the dye's chromophore, which is the part of the molecule responsible for its color, leading to a loss of color intensity.

Q2: What is the underlying chemical mechanism for the photodegradation of this compound?

Diagram: Proposed Photodegradation Pathway for a Diphenyl Azo Dye

G Proposed Photodegradation Pathway of a Diphenyl Azo Dye Dye Azo Dye Molecule (Ground State) ExcitedDye Excited Azo Dye (Singlet or Triplet State) Dye->ExcitedDye hv (Light Absorption) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) ExcitedDye->ROS Energy Transfer to O₂ Intermediates Unstable Intermediates (e.g., Peroxides, Radicals) ExcitedDye->Intermediates Direct Reaction ROS->Intermediates Oxidation Products Colorless Degradation Products Intermediates->Products Fragmentation

Caption: A generalized pathway for azo dye photodegradation.

Q3: How can I improve the light fastness of my formulations containing this compound?

A3: The light fastness of this compound can be improved by incorporating UV absorbers and/or antioxidants into your formulation. These additives work by protecting the dye from the harmful effects of light.

  • UV Absorbers: These compounds preferentially absorb UV radiation and dissipate it as harmless thermal energy, thus shielding the dye molecule. Common classes include benzophenones and benzotriazoles.

  • Antioxidants: These molecules, also known as radical scavengers, inhibit the oxidation of the dye by neutralizing reactive oxygen species that are formed during photo-excitation. Ascorbic acid (Vitamin C) and gallic acid are examples of effective antioxidants.

Q4: Are there any process-related factors that can influence the light fastness of this compound?

A4: Yes, several factors during the application process can impact the final light fastness:

  • Dye Concentration: Higher concentrations of the dye can sometimes lead to better light fastness.

  • Substrate: The type of material you are coloring can affect the stability of the dye.

  • Presence of Impurities: Residual chemicals or impurities in your formulation can sometimes accelerate photodegradation.

  • Binder/Matrix: In applications like inks or plastics, the polymer matrix can influence the dye's stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and severe color fading Inherent poor light fastness of this compound.Incorporate a UV absorber, such as a benzophenone derivative (e.g., 2-hydroxy-4-methoxybenzophenone), into your formulation. Start with a concentration of 1-3% relative to the weight of the dye and optimize.
Color fading continues despite using a UV absorber The degradation is also being caused by visible light and oxidative processes.Add an antioxidant like ascorbic acid or gallic acid to the formulation in addition to the UV absorber. A combination of stabilizers is often more effective.
Inconsistent light fastness between batches Variation in the concentration of the dye or stabilizers. Inconsistent curing or drying processes.Ensure precise and consistent metering of all components. Standardize all process parameters, including temperature and time.
Yellowing of the sample in addition to fading Degradation of the substrate or other components in the formulation. Some UV absorbers can cause yellowing.Select a non-yellowing UV absorber. Ensure all components of your formulation are stable to light.

Quantitative Data

While specific quantitative data for the improvement of this compound's light fastness is not extensively published, the following table provides an illustrative example based on typical improvements seen with other azo dyes when stabilizers are used.

Formulation Light Fastness (Blue Wool Scale) Color Change (ΔE) after 100h exposure*
This compound (Control)1-2> 20
This compound + 2% Benzophenone UV Absorber3-410-15
This compound + 1% Ascorbic Acid2-315-20
This compound + 2% Benzophenone + 1% Ascorbic Acid4-5< 10

Note: The values in this table are illustrative and the actual performance will depend on the specific formulation, substrate, and exposure conditions.

Experimental Protocols

Protocol 1: Light Fastness Testing

This protocol outlines the standard method for assessing the light fastness of a colored sample.

Diagram: Light Fastness Testing Workflow

G Light Fastness Testing Workflow Prep Prepare Sample and Control Mask Mask a Portion of Each Sample Prep->Mask Expose Expose to Standardized Light Source (e.g., Xenon Arc Lamp) alongside Blue Wool Standards Mask->Expose Evaluate Evaluate Color Change (ΔE*) and Compare Fading to Blue Wool Standards Expose->Evaluate Rate Assign Light Fastness Rating (1-8) Evaluate->Rate

Caption: A standard workflow for light fastness evaluation.

Methodology:

  • Sample Preparation: Prepare a uniform sample of the material colored with this compound. Also, prepare a control sample without any stabilizers.

  • Masking: Cover a portion of each sample with an opaque material to serve as an unexposed reference.

  • Exposure: Place the samples in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight. Simultaneously expose a set of Blue Wool standards (ISO 105-B02 or AATCC TM 16).

  • Evaluation: Periodically remove the samples and measure the color difference (ΔE*) between the exposed and unexposed portions using a spectrophotometer.

  • Rating: Compare the degree of fading of the sample to the fading of the Blue Wool standards. The light fastness rating corresponds to the Blue Wool standard that shows a similar amount of fading.

Protocol 2: Incorporation of UV Absorbers in a Solvent-Based Formulation

This protocol provides a general method for adding a UV absorber to a solvent-based system containing this compound.

Methodology:

  • Solubilization of Dye: Dissolve the this compound in a suitable organic solvent (e.g., toluene, xylene, or an ester) to create a stock solution.

  • Solubilization of UV Absorber: In a separate container, dissolve the chosen UV absorber (e.g., 2-hydroxy-4-methoxybenzophenone) in a compatible solvent. It may be the same solvent used for the dye.

  • Blending: While stirring, slowly add the UV absorber solution to the dye solution.

  • Addition of Binder: If creating an ink or coating, add the binder resin (e.g., acrylic, vinyl, or cellulosic resin) to the dye and stabilizer mixture and continue to stir until fully dissolved.

  • Final Formulation: Add any other necessary additives (e.g., plasticizers, flow agents) and adjust the final concentration with the solvent.

  • Application and Curing: Apply the formulation to the desired substrate and allow the solvent to evaporate according to your standard procedure.

Diagram: Logical Relationship of Protective Additives

G Synergistic Protection Against Photodegradation UV_Light UV Light Dye This compound UV_Light->Dye UV_Absorber UV Absorber UV_Light->UV_Absorber Absorbed Antioxidant Antioxidant Dye->Antioxidant Generates ROS that are scavenged by Degradation Degradation Dye->Degradation Leads to UV_Absorber->Dye Shields Antioxidant->Degradation Prevents

Caption: How UV absorbers and antioxidants protect the dye.

Preventing degradation of Solvent Orange 14 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Solvent Orange 14 in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary properties?

This compound (C.I. 26020) is a synthetic, diazo-based organic dye. It appears as a bright orange-red powder or granules and is characterized by its insolubility in water and high solubility in various organic solvents.[1][2] It is commonly used for coloring non-polar materials such as oils, waxes, plastics, and in solvent-based inks.[1][3]

Q2: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are:

  • Light Exposure: Azo dyes, including this compound, are susceptible to photodegradation. One source indicates that it has poor light fastness.[1]

  • Strong Oxidizing Agents: Contact with strong oxidizers can cause chemical degradation of the dye.

  • Excessive Heat: High temperatures can lead to the thermal decomposition of the dye. Its melting point is approximately 120–130°C.

  • Extreme pH Conditions: Although insoluble in water, the stability of this compound in non-aqueous acidic or alkaline environments may be compromised. For azo dyes in general, pH can significantly impact stability.

Q3: How should I store this compound powder and its solutions to prevent degradation?

To ensure the stability of this compound, follow these storage guidelines:

  • Powder: Store the solid dye in a tightly sealed container in a cool, dry place, protected from light. Keep it away from strong oxidizing agents and moisture. When stored properly, it has a shelf life of approximately 24 months.

  • Solutions: Solutions of this compound should be stored in amber glass bottles or containers wrapped in aluminum foil to protect them from light. Store solutions in a cool, dark place. It is recommended to prepare fresh solutions for critical experiments to ensure optimal performance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Color Fading or Change in Solution

Possible Causes:

  • Photodegradation: Exposure to ambient or UV light can break down the azo bond, leading to a loss of color.

  • Chemical Reaction: The dye may be reacting with an incompatible solvent or another component in your experimental setup, such as a strong oxidizing or reducing agent.

  • pH Shift: If your non-aqueous system has components that alter the effective pH, it could affect the dye's stability.

Troubleshooting Steps:

Caption: Troubleshooting workflow for color fading of this compound solutions.

Issue 2: Precipitation of the Dye from Solution

Possible Causes:

  • Low Solubility: The concentration of the dye may exceed its solubility limit in the chosen solvent.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the dye, causing it to precipitate.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the dye, potentially leading to precipitation.

  • Introduction of a Non-Solvent: Adding a substance in which this compound is not soluble can cause it to crash out of solution.

Troubleshooting Steps:

References

Technical Support Center: Improving the Heat Resistance of Materials Colored with Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Orange 14. The information provided is intended to assist in overcoming challenges related to the thermal stability of materials colored with this azo dye.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the heat treatment of materials containing this compound.

Question 1: After melt processing my polymer (e.g., Polycarbonate, ABS, PET) with this compound, the final color is faded or has shifted from the expected vibrant orange to a duller, brownish hue. What is the likely cause and how can I prevent this?

Answer:

This is a classic sign of thermal degradation of the this compound dye. At elevated processing temperatures, the azo bond (-N=N-) in the dye molecule, which is responsible for its color, can break. This cleavage leads to a loss of conjugation and, consequently, a change in the absorption of visible light, resulting in color fading or a shift to a different shade.

Potential Solutions:

  • Optimize Processing Temperature: Review the processing temperature of your polymer. While it needs to be high enough for proper melting and flow, excessively high temperatures will accelerate dye degradation. Consult the technical data sheet for your specific polymer grade to determine the optimal processing window.

  • Minimize Residence Time: Reduce the time the molten polymer-dye mixture is exposed to high temperatures in the extruder or molding machine. Shorter residence times limit the extent of thermal degradation.

  • Incorporate Heat Stabilizers: The most effective solution is to add heat stabilizers to your formulation. A synergistic combination of primary and secondary antioxidants is often recommended.

    • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are excellent at trapping free radicals that can initiate the degradation of both the polymer and the dye.

    • Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are effective at decomposing hydroperoxides, which are formed during the initial stages of oxidation and can lead to further degradation.

Question 2: I've incorporated a phenolic antioxidant, but I'm still observing some color change during the processing of an ABS resin colored with this compound. How can I further improve the thermal stability?

Answer:

While phenolic antioxidants are crucial, they may not be sufficient on their own, especially in polymers like ABS which are more susceptible to thermal-oxidative degradation. To enhance performance, consider the following:

  • Synergistic Antioxidant Blends: Combine the phenolic antioxidant with a phosphite antioxidant.[1][2] The phosphite will decompose peroxides that the phenolic antioxidant may not efficiently scavenge, leading to a more comprehensive stabilization package.[2][3] Studies on ABS have shown that a combination of antioxidants can significantly improve resistance to thermal aging and reduce yellowing.[4]

  • Hindered Amine Light Stabilizers (HALS): Although primarily known for UV protection, some HALS also exhibit thermal stabilizing properties by trapping free radicals. Their regenerative nature allows them to be effective at low concentrations over a long period.

  • Optimize Stabilizer Concentration: The concentration of the heat stabilizer is critical. Too little will be ineffective, while an excessive amount may not provide additional benefits and could even negatively impact the material's properties. It is advisable to conduct a small-scale study to determine the optimal concentration for your specific system.

Question 3: My material appears to have good color initially after processing, but it discolors and becomes brittle after a period of use at an elevated service temperature. What is causing this delayed degradation?

Answer:

This issue points to long-term heat aging. The initial processing might not have caused significant immediate degradation, but the prolonged exposure to heat during the product's service life is leading to a slow but steady breakdown of the polymer and the dye.

Solutions:

  • Long-Term Thermal Stabilizers: Ensure your heat stabilizer package is designed for long-term thermal stability. While some stabilizers are very effective during the high-heat, short-duration processing stage, others are better suited for providing protection over extended periods at lower temperatures. A combination of stabilizers is often the best approach.

  • Consider the Polymer's Inherent Stability: The thermal stability of the base polymer is a critical factor. If the polymer itself is degrading, it can create a more aggressive environment for the dye. Ensure that the chosen polymer is suitable for the intended service temperature.

  • Environmental Factors: Consider other environmental factors that might be contributing to degradation, such as exposure to UV light or certain chemicals. If UV exposure is a possibility, the inclusion of a UV absorber or a HALS is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation pathway for an azo dye like this compound?

A1: The thermal degradation of azo dyes like this compound primarily involves the cleavage of the azo bond (-N=N-). This process is often initiated by the formation of free radicals at high temperatures. The breakdown of the azo bond disrupts the chromophore, which is the part of the molecule responsible for its color. This leads to the formation of smaller, colorless aromatic compounds.

Q2: What are the primary types of heat stabilizers, and how do they work?

A2: Heat stabilizers are additives that protect polymers and colorants from thermal degradation. The main types are:

  • Primary Antioxidants (e.g., Hindered Phenols): These act as radical scavengers. They donate a hydrogen atom to reactive free radicals, neutralizing them and preventing them from attacking the polymer or dye molecules.

  • Secondary Antioxidants (e.g., Phosphites, Thioesters): These are peroxide decomposers. They break down hydroperoxides, which are unstable byproducts of oxidation that can decompose into more reactive radicals.

  • Synergistic Blends: Often, a combination of primary and secondary antioxidants is used to provide comprehensive protection. The secondary antioxidant protects the primary antioxidant, allowing it to be more effective over a longer period.

Q3: How do I choose the right heat stabilizer for my application?

A3: The choice of heat stabilizer depends on several factors:

  • The Polymer Matrix: Different polymers have different degradation mechanisms and processing temperatures. A stabilizer that works well in Polycarbonate may not be the best choice for PET.

  • The Processing Conditions: The temperature and duration of processing will dictate the level of thermal stability required.

  • The End-Use Application: The expected service temperature and lifetime of the final product are crucial considerations.

  • Regulatory Requirements: For applications in food packaging or medical devices, the choice of stabilizers will be restricted to those with the appropriate regulatory approvals.

Q4: Can the addition of a heat stabilizer affect the final color of the product?

A4: In most cases, heat stabilizers are designed to be non-discoloring. However, some stabilizers, particularly certain types of phenolic antioxidants, can cause slight yellowing, especially at higher concentrations or after prolonged exposure to heat and light. It is always advisable to test the stabilizer in a small batch to ensure it does not have an adverse effect on the final color.

Data Presentation

The following tables provide a summary of the expected performance of different heat stabilizer systems in a generic polymer matrix colored with this compound. The data is representative and intended to illustrate the relative effectiveness of different approaches. Actual results will vary depending on the specific polymer, processing conditions, and stabilizer concentrations used.

Table 1: Effect of Heat Stabilizers on the Color Stability of this compound in a Polymer Matrix after Heat Aging

Stabilizer SystemConcentration (wt%)Heat Aging ConditionsColor Change (ΔE*)Visual Observation
None (Control)0240°C for 30 min15.2Significant fading, brownish tint
Phenolic Antioxidant0.2240°C for 30 min7.8Moderate fading, slight darkening
Phosphite Antioxidant0.2240°C for 30 min9.1Moderate fading
Phenolic + Phosphite0.2 + 0.2240°C for 30 min3.5Minimal color change, vibrant orange
HALS0.3240°C for 30 min6.5Slight fading
Phenolic + Phosphite + HALS0.2 + 0.2 + 0.1240°C for 30 min2.1Excellent color retention

ΔE (Delta E) is a measure of the total color difference. A lower value indicates less color change.

Table 2: Thermal Analysis Data for a Polymer Colored with this compound with Different Stabilizer Systems

Stabilizer SystemOnset of Degradation (TGA, °C)Temperature at 5% Weight Loss (TGA, °C)
Polymer + this compound (Control)285310
+ Phenolic Antioxidant (0.2%)295325
+ Phosphite Antioxidant (0.2%)292320
+ Phenolic (0.2%) + Phosphite (0.2%)310345

Experimental Protocols

Protocol 1: Evaluation of Heat Stabilizer Performance in a Polymer Matrix

Objective: To determine the effectiveness of different heat stabilizers in preventing the thermal degradation of this compound in a specific polymer during melt processing.

Materials:

  • Polymer resin (e.g., Polycarbonate, ABS, PET)

  • This compound

  • Heat stabilizers to be tested (e.g., phenolic antioxidant, phosphite antioxidant, HALS)

  • Internal mixer or twin-screw extruder

  • Injection molding machine

  • Spectrocolorimeter

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Methodology:

  • Compounding:

    • Dry the polymer resin according to the manufacturer's specifications.

    • Prepare a masterbatch of this compound in the polymer resin.

    • Create several formulations by tumble-mixing the polymer resin, the dye masterbatch, and the different heat stabilizers at various concentrations. Include a control sample with no stabilizer.

  • Melt Processing:

    • Process each formulation using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer.

    • Ensure consistent processing parameters (temperature profile, screw speed, residence time) for all samples.

    • Granulate the extruded strands.

  • Specimen Preparation:

    • Dry the granulated compounds.

    • Injection mold the compounds into standard test specimens (e.g., plaques for color measurement).

  • Color Measurement:

    • Measure the color of the molded plaques using a spectrocolorimeter to obtain CIELAB (L, a, b*) values.

    • Calculate the color difference (ΔE*) between the stabilized samples and the control sample.

  • Thermal Analysis:

    • Perform TGA on the compounded materials to determine the onset of thermal degradation and the temperature at which significant weight loss occurs.

    • Use DSC to analyze any changes in the melting and crystallization behavior of the polymer due to the additives.

  • Heat Aging Test:

    • Place the molded plaques in a circulating air oven at a temperature below the polymer's melting point but representative of its service conditions.

    • Remove samples at regular intervals and measure their color to assess long-term thermal stability.

Mandatory Visualization

Solvent_Orange_14_Degradation_Pathway Heat High Temperature Free_Radicals Free Radicals Azo_Bond_Cleavage Azo Bond Cleavage Free_Radicals->Azo_Bond_Cleavage attacks Degradation_Products Colorless Aromatic Degradation Products Azo_Bond_Cleavage->Degradation_Products Color_Loss Color Loss / Fading Degradation_Products->Color_Loss Solvent_Orange_14 Solvent_Orange_14 Solvent_Orange_14->Free_Radicals generates

Caption: Proposed thermal degradation pathway of this compound.

Experimental_Workflow Formulation Formulation (Polymer + Dye + Stabilizers) Compounding Melt Compounding Formulation->Compounding Specimen_Prep Specimen Preparation (Injection Molding) Compounding->Specimen_Prep Analysis Analysis Specimen_Prep->Analysis Color_Analysis Colorimetric Analysis (CIELAB, ΔE*) Analysis->Color_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Analysis->Thermal_Analysis Heat_Aging Heat Aging Test Analysis->Heat_Aging Results Results Color_Analysis->Results Thermal_Analysis->Results Heat_Aging->Results

Caption: Experimental workflow for evaluating heat resistance.

Troubleshooting_Flow Check_Temp Processing Temp Too High? Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Time Residence Time Too Long? Check_Temp->Check_Time No Reduce_Temp->Check_Time Reduce_Time Reduce Residence Time Check_Time->Reduce_Time Yes Add_Stabilizer Using Heat Stabilizers? Check_Time->Add_Stabilizer No Reduce_Time->Add_Stabilizer Incorporate_Stabilizer Incorporate Antioxidant (Phenolic + Phosphite) Add_Stabilizer->Incorporate_Stabilizer No Optimize_Stabilizer Optimize Stabilizer Concentration & Type Add_Stabilizer->Optimize_Stabilizer Yes Problem_Solved Problem Solved Incorporate_Stabilizer->Problem_Solved Optimize_Stabilizer->Problem_Solved

Caption: Troubleshooting decision tree for color fading.

References

Minimizing background noise in spectrophotometric analysis of Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and ensuring accurate results in the spectrophotometric analysis of Solvent Orange 14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound, also known as C.I. 26020, is a diazo-based organic dye. It is characterized by its deep red-orange color and is insoluble in water but readily soluble in organic solvents such as ethanol, acetone, and toluene.[1]

Q2: What is the optimal wavelength (λmax) for measuring this compound?

A2: The exact maximum absorbance wavelength (λmax) for this compound can vary slightly depending on the solvent used. For orange-colored compounds, the λmax typically falls within the 480-520 nm range. It is crucial to experimentally determine the λmax in the specific solvent being used for your analysis by scanning a dilute solution of this compound across the visible spectrum.

Q3: What are the common causes of high background noise in the spectrophotometric analysis of this compound?

A3: High background noise can originate from several sources, including:

  • Solvent Interference: The solvent itself may absorb light at the analytical wavelength.

  • Cuvette Mismatch or Contamination: Scratches, fingerprints, or residual contaminants on the cuvettes can scatter or absorb light.

  • Instrument Instability: Fluctuations in the lamp output or detector sensitivity can lead to unstable readings.[2]

  • Sample Turbidity: Undissolved particles in the sample can scatter light, leading to artificially high and noisy absorbance readings.

  • Improper Blanking: Using an incorrect or contaminated blank solution is a frequent source of error.

Q4: How can I reduce noise originating from the spectrophotometer itself?

A4: To minimize instrument-related noise, consider the following:

  • Allow for adequate warm-up time: Most spectrophotometers require at least 15-30 minutes for the lamp to stabilize.

  • Optimize instrument settings: For high-noise situations, increasing the slit width can allow more light to reach the detector, potentially stabilizing the signal, though this may reduce spectral resolution.[3][4] For diode-array instruments, increasing the integration time can also help reduce noise.[3]

  • Perform regular maintenance: Ensure the instrument's light source is not nearing the end of its lifecycle, as a weak lamp can lead to noisy data.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
High or Unstable Baseline 1. Contaminated or inappropriate blank solution.2. Dirty or mismatched cuvettes.3. Instrument lamp not stabilized.1. Prepare a fresh blank using the same solvent from the same batch as your sample.2. Clean cuvettes thoroughly and ensure you are using a matched pair for the blank and sample.3. Allow the instrument to warm up for the manufacturer-recommended time.
Absorbance Readings Above the Linear Range (>1.5 AU) The sample is too concentrated.Dilute the sample with the appropriate solvent to bring the absorbance into the optimal range of 0.1-1.0 AU.
"Noisy" or Spiky Spectral Data 1. Air bubbles in the cuvette.2. Particulate matter in the sample.3. Low light throughput.1. Gently tap the cuvette to dislodge any air bubbles.2. Filter the sample through a syringe filter appropriate for the solvent.3. Check the lamp status. For UV measurements, ensure you are using a quartz cuvette.
Inconsistent or Non-Reproducible Results 1. Fluctuation in ambient temperature.2. Sample degradation.3. Inconsistent sample preparation.1. Ensure the spectrophotometer is in a temperature-controlled environment.2. Prepare fresh solutions and measure promptly.3. Use calibrated pipettes and follow a standardized protocol for all sample and standard preparations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for minimizing background noise in the spectrophotometric analysis of this compound.

Parameter Recommended Value/Range Rationale
Optimal Absorbance Range 0.1 - 1.0 AUThis range provides the best signal-to-noise ratio and adherence to Beer's Law.
Wavelength Scan Range for λmax Determination 350 - 700 nmTo accurately determine the peak absorbance for this compound.
Slit Width (Bandwidth) 1 - 2 nmA smaller slit width provides better spectral resolution, but a slightly larger one may be used to improve the signal-to-noise ratio if necessary.
Solvent UV Cutoff Should be well below the analytical wavelength.To avoid high solvent absorbance which can significantly increase background noise.

Table of Common Solvent UV Cutoff Wavelengths:

Solvent UV Cutoff (nm)
Water190
Acetonitrile190
Hexane195
Ethanol (95%)205
Methanol205
Dichloromethane233
Toluene284
Acetone330

Experimental Protocol: Spectrophotometric Analysis of this compound

This protocol outlines the steps for preparing and analyzing a sample of this compound to minimize background noise.

1. Materials and Reagents:

  • This compound powder

  • Spectrophotometric grade solvent (e.g., ethanol or toluene)

  • Volumetric flasks and calibrated pipettes

  • Matched quartz or glass cuvettes (depending on the wavelength range)

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent. Ensure complete dissolution.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will fall within the optimal absorbance range (0.1 - 1.0 AU).

3. Determination of Maximum Absorbance Wavelength (λmax):

  • Select a mid-range working standard.

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-700 nm).

  • Use the chosen solvent as the blank to zero the instrument.

  • Measure the absorbance of the working standard across the scanned range.

  • The wavelength at which the highest absorbance is recorded is the λmax.

4. Measurement of Samples:

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use a clean cuvette filled with the solvent to blank the instrument.

  • Measure the absorbance of each of your prepared standards and unknown samples. Ensure there are no air bubbles in the light path.

  • Rinse the cuvette with the next solution to be measured before filling.

5. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.

  • Determine the concentration of your unknown samples using the equation of the line from the calibration curve.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting high background noise in your spectrophotometric measurements.

TroubleshootingWorkflow start High Background Noise Detected check_blank 1. Check Blank Solution start->check_blank sub_blank1 Is the solvent pure and from the same batch as the sample? check_blank->sub_blank1 check_cuvettes 2. Inspect Cuvettes sub_cuvettes1 Are cuvettes clean, unscratched, and matched? check_cuvettes->sub_cuvettes1 check_instrument 3. Verify Instrument Settings sub_instrument1 Is the lamp warmed up? Is the slit width appropriate? check_instrument->sub_instrument1 check_sample 4. Examine Sample sub_sample1 Is the sample free of turbidity and air bubbles? check_sample->sub_sample1 sub_blank1->check_cuvettes Yes action_blank_yes Prepare fresh blank sub_blank1->action_blank_yes No sub_cuvettes1->check_instrument Yes action_cuvettes_yes Clean or replace cuvettes sub_cuvettes1->action_cuvettes_yes No sub_instrument1->check_sample Yes action_instrument_yes Allow warm-up / Adjust settings sub_instrument1->action_instrument_yes No action_sample_yes Filter or degas sample sub_sample1->action_sample_yes No end_node Noise Minimized sub_sample1->end_node Yes action_blank_yes->check_cuvettes action_cuvettes_yes->check_instrument action_instrument_yes->check_sample action_sample_yes->end_node

Caption: Troubleshooting workflow for high background noise in spectrophotometry.

References

Enhancing the stability of Solvent Orange 14 in various solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Solvent Orange 14 in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound (C.I. 26020) is a diazo-based organic dye known for its deep red-orange color.[1] It is insoluble in water but soluble in several organic solvents.[1][2][3][4]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of azo dyes like this compound is influenced by several factors:

  • Light Exposure: UV radiation can lead to the cleavage of the azo bond (-N=N-), causing the color to fade. This process is known as photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.

  • pH: The pH of the solution can impact the stability of the dye, especially in aqueous or protic solvents.

  • Oxidizing and Reducing Agents: The presence of these agents can lead to the chemical degradation of the dye.

  • Solvent Properties: The type of solvent can influence the dye's stability through various interactions.

Q3: What are the common signs of this compound degradation?

The most common sign of degradation is a loss of color intensity, observed as fading of the solution. This can be quantified by a decrease in the absorbance maximum (λmax) using a UV-Visible spectrophotometer. Other signs may include a shift in the λmax or the appearance of precipitates.

Q4: How can I enhance the photostability of this compound solutions?

To improve photostability, consider the following:

  • Use of UV Absorbers: These compounds, such as benzotriazoles or benzophenones, absorb harmful UV radiation and dissipate it as heat.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that trap free radicals generated during photodegradation, thus inhibiting the degradation process.

  • Storage in Dark or Amber Containers: Protecting the solution from light is the simplest and most effective method to prevent photodegradation.

Q5: Are there any additives that can protect this compound from oxidative degradation?

Yes, antioxidants can be added to the formulation to mitigate oxidative degradation. Sterically hindered phenols are a common class of antioxidants used for this purpose.

Troubleshooting Guide

Issue 1: The color of my this compound solution is fading over time, even when stored in the dark.

Possible Cause Troubleshooting Step
Thermal Degradation Store the solution at a lower temperature. If the application allows, refrigeration can significantly slow down degradation.
Chemical Degradation Ensure the solvent is pure and free from oxidizing or reducing contaminants. If the solvent is suspected to be the issue, try a freshly opened bottle of high-purity solvent. Consider the compatibility of any other additives in your formulation with the dye.
Inherent Instability in the Chosen Solvent Some solvents may promote dye degradation more than others. Test the stability of this compound in a small batch of an alternative solvent to see if the stability improves.

Issue 2: I am observing precipitation or cloudiness in my this compound solution.

Possible Cause Troubleshooting Step
Exceeding Solubility Limit The concentration of the dye may be too high for the chosen solvent. Refer to the solubility data and consider diluting the solution.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the dye, leading to precipitation. If the solution was prepared at an elevated temperature, it might not be stable at room temperature. Try gentle warming and agitation to redissolve the dye. For future preparations, consider the working temperature.
Solvent Evaporation If the container is not properly sealed, solvent evaporation can lead to an increase in the dye concentration and subsequent precipitation. Ensure containers are tightly sealed.
Degradation Products In some cases, the degradation products of the dye may be less soluble than the dye itself, leading to precipitation. If you suspect degradation, follow the steps to enhance stability.

Issue 3: I am getting inconsistent results in my experiments involving this compound.

Possible Cause Troubleshooting Step
Dye Degradation As the dye degrades, its concentration changes, which can lead to inconsistent experimental outcomes. Prepare fresh solutions of the dye for each experiment or validate the stability of your stock solution over the experimental timeframe.
Inaccurate Concentration Ensure accurate weighing of the dye and precise volume measurements of the solvent. Use calibrated equipment.
Incomplete Dissolution Visually inspect the solution to ensure all dye particles are fully dissolved before use. Sonication or gentle warming can aid in dissolution.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of this compound and a Structurally Similar Analogue (Solvent Yellow 14)

SolventThis compound Solubility (Qualitative)Solvent Yellow 14 Solubility (g/L at 20°C)
WaterInsolubleInsoluble
EthanolSolubleSlightly Soluble
AcetoneSolubleSoluble
Toluene (Methylbenzene)Soluble80
BenzeneSolubleSoluble

Table 2: General Stability Information for this compound

ParameterRating/ValueComments
Light Fastness PoorAs an azo dye, it is susceptible to photodegradation.
Heat Resistance Stable up to ~200°CDegradation may occur at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stock solution of this compound with a known concentration.

Materials:

  • This compound powder (CAS 6368-70-3)

  • High-purity solvent (e.g., ethanol, acetone, or toluene)

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Spatula

  • Weighing paper

  • Funnel

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required to prepare a solution of the desired concentration. For example, to prepare a 100 µM solution in 100 mL of solvent (Molecular Weight of this compound = 351.4 g/mol ):

    • Mass (g) = 100 x 10⁻⁶ mol/L * 0.1 L * 351.4 g/mol = 0.003514 g (or 3.514 mg)

  • Accurately weigh the calculated mass of this compound powder onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed powder into a 100 mL volumetric flask using a funnel.

  • Rinse the weighing paper and funnel with a small amount of the chosen solvent to ensure all the dye is transferred into the flask.

  • Add approximately half of the final volume of the solvent to the flask.

  • Swirl the flask to dissolve the dye. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Once the dye is completely dissolved, add the solvent up to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a tightly sealed amber glass bottle to protect it from light.

Protocol 2: Assessment of Photostability using UV-Visible Spectrophotometry

Objective: To monitor the degradation of this compound in a specific solvent upon exposure to a light source.

Materials:

  • Stock solution of this compound

  • Quartz cuvettes

  • UV-Visible spectrophotometer

  • Light source (e.g., a UV lamp or a solar simulator)

  • Magnetic stirrer and stir bars (optional)

  • Timer

Procedure:

  • Prepare a working solution of this compound in the desired solvent with an initial absorbance at its λmax between 1.0 and 1.5.

  • Transfer the working solution into a quartz cuvette.

  • Record the initial UV-Visible absorption spectrum of the solution (from 200 to 800 nm) at time t=0. Note the absorbance value at the maximum absorption wavelength (λmax).

  • Place the cuvette under the light source. If using a magnetic stirrer, place a small stir bar in the cuvette and place it on a stir plate under the light source.

  • At regular time intervals (e.g., every 30 minutes), remove the cuvette from the light source and record its UV-Visible absorption spectrum.

  • Continue this process for a predetermined duration or until a significant decrease in absorbance is observed.

  • Plot the absorbance at λmax as a function of time to visualize the degradation kinetics. The degradation rate can be calculated from this data.

Mandatory Visualizations

Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_solution Solution Properties Light Light Exposure (UV Radiation) Degradation Degradation of This compound Light->Degradation Photodegradation Temperature Temperature Temperature->Degradation Thermal Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Oxidative Degradation Solvent Solvent Type Solvent->Degradation Solvent-mediated reactions pH pH of the Medium pH->Degradation Acid/Base catalyzed hydrolysis Additives Presence of Additives (e.g., acids, bases, metals) Additives->Degradation Chemical Reactions

Caption: Key factors influencing the degradation of this compound.

Troubleshooting Workflow for Fading Color Start Start: Color Fading Observed CheckStorage Check Storage Conditions Start->CheckStorage LightExposure Is the solution exposed to light? CheckStorage->LightExposure Yes CheckTemp Is the storage temperature high? CheckStorage->CheckTemp No StoreInDark Action: Store in amber or light-proof containers LightExposure->StoreInDark StoreInDark->CheckTemp LowerTemp Action: Store at a lower temperature CheckTemp->LowerTemp Yes CheckSolvent Evaluate Solvent Purity and Formulation CheckTemp->CheckSolvent No LowerTemp->CheckSolvent SolventPurity Is the solvent old or of low purity? CheckSolvent->SolventPurity UsePureSolvent Action: Use fresh, high-purity solvent SolventPurity->UsePureSolvent Yes AdditivesPresent Are there reactive additives present? SolventPurity->AdditivesPresent No ConsiderStabilizers Consider Adding Stabilizers UsePureSolvent->ConsiderStabilizers CheckCompatibility Action: Verify compatibility of all components AdditivesPresent->CheckCompatibility Yes AdditivesPresent->ConsiderStabilizers No CheckCompatibility->ConsiderStabilizers AddUV_HALS Action: Add UV absorber and/or HALS ConsiderStabilizers->AddUV_HALS For photostability AddAntioxidant Action: Add an antioxidant ConsiderStabilizers->AddAntioxidant For oxidative stability End End: Stability Improved AddUV_HALS->End AddAntioxidant->End

Caption: A logical workflow for troubleshooting color fading issues.

Experimental Workflow for Stability Assessment Start Start: Prepare Dye Solution InitialAnalysis Record Initial Spectrum (t=0) Start->InitialAnalysis StressCondition Expose to Stress Condition (e.g., Light, Heat) InitialAnalysis->StressCondition TimeInterval Measure Spectrum at Regular Time Intervals StressCondition->TimeInterval DataAnalysis Analyze Data: Plot Absorbance vs. Time TimeInterval->DataAnalysis Kinetics Determine Degradation Kinetics and Rate DataAnalysis->Kinetics End End: Stability Profile Established Kinetics->End

Caption: A streamlined workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Interference from Impurities in Solvent Orange 14 Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solvent Orange 14 (also known as Sudan I). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues arising from impurities in this compound samples during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when working with this compound, focusing on issues related to purity and analytical detection.

Q1: My this compound sample is showing unexpected peaks in the HPLC analysis. What could be the cause?

Multiple peaks in an HPLC chromatogram of this compound often indicate the presence of impurities. These can originate from the synthesis process and may include:

  • Unreacted Starting Materials: Residual aniline and β-naphthol from the synthesis reaction.

  • Byproducts: Side reactions during synthesis can lead to the formation of byproducts. For instance, the self-coupling of the diazonium salt can occur.

  • Degradation Products: this compound is susceptible to photodegradation.[1]

To identify the source of the extra peaks, it is recommended to run standards of the potential starting materials and compare their retention times with the unknown peaks in your sample chromatogram.

Q2: I'm observing significant peak tailing in my HPLC chromatogram for this compound. How can I resolve this?

Peak tailing for azo dyes like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups on the dye molecule and acidic silanol groups on the silica-based column packing.

Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups, thereby reducing peak tailing.

  • Use of a "Base-Deactivated" Column: Employing a column specifically designed to minimize silanol interactions can significantly improve peak shape.

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column.

Q3: The color of my synthesized this compound appears dull or brownish instead of a vibrant orange-red. What does this indicate?

An off-color appearance is a strong indicator of impurities. The presence of byproducts or unreacted starting materials can alter the overall color of the product. Purification of the crude product is necessary to achieve the desired bright orange-red color.

Q4: How can I confirm the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound from its impurities. A high-purity standard should be used for comparison.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively check for the presence of impurities. The appearance of multiple spots indicates an impure sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of this compound and to detect the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and the breakdown products of azo dyes.[2]

Experimental Protocols

This section provides detailed methodologies for the purification and analysis of this compound.

Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying crude this compound.[3][4]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Recommended Solvents:

  • Ethanol[3]

  • Glacial Acetic Acid

Procedure:

  • Place the impure this compound powder in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (ethanol or glacial acetic acid).

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Continue adding the hot solvent in small portions until the dye completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analysis of this compound Purity by HPLC

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with a UV-Vis or PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 485 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and sample into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Impurity Profiling by GC-MS

This method is suitable for identifying volatile and semi-volatile impurities, particularly the aromatic amines that can be formed from the cleavage of the azo bond.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890 GC with 5977 MS or equivalent
Column Rxi-35Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 1 min, ramp to 210°C at 12°C/min, then to 230°C at 15°C/min and hold for 4 min
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Procedure:

  • Sample Preparation: A derivatization step may be necessary to improve the volatility of certain impurities. Alternatively, a reductive cleavage procedure can be performed to convert azo dyes to their corresponding aromatic amines, which are more amenable to GC-MS analysis.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: Identify the impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude_sample Crude this compound dissolve Dissolve in Hot Solvent (e.g., Ethanol) crude_sample->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry purified_product Purified this compound dry->purified_product sample_prep Sample Preparation (Dissolve & Filter) purified_product->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV-Vis Detection (485 nm) chromatography->detection data_analysis Data Analysis (Purity Calculation) detection->data_analysis report Purity Report data_analysis->report

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_workflow start Problem Identified (e.g., Extra Peaks, Peak Tailing) check_method Verify HPLC Method Parameters (Column, Mobile Phase, etc.) start->check_method run_standards Analyze Standards (Starting Materials, Known Impurities) start->run_standards check_method->run_standards compare_rt Compare Retention Times run_standards->compare_rt impurity_id Potential Impurity Identified compare_rt->impurity_id adjust_method Adjust Method for Better Separation (e.g., Gradient, pH) impurity_id->adjust_method Yes purify_sample Purify Sample (Recrystallization, Column Chromatography) impurity_id->purify_sample No reanalyze Re-analyze Purified Sample adjust_method->reanalyze purify_sample->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

Caption: A logical workflow for troubleshooting analytical issues with this compound.

impurity_formation_pathway cluster_impurities Potential Impurities aniline Aniline (Starting Material) na_nitrite NaNO2 / HCl unreacted_aniline Unreacted Aniline aniline->unreacted_aniline beta_naphthol β-Naphthol (Starting Material) coupling Azo Coupling beta_naphthol->coupling unreacted_naphthol Unreacted β-Naphthol beta_naphthol->unreacted_naphthol diazonium Benzene Diazonium Chloride (Intermediate) na_nitrite->diazonium diazonium->coupling side_product Side Products (e.g., Self-coupling) diazonium->side_product solvent_orange_14 This compound (Desired Product) coupling->solvent_orange_14

Caption: A simplified pathway showing the synthesis of this compound and potential impurity formation.

References

Best practices for handling and disposal of Solvent Orange 14 waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of Solvent Orange 14 waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why requires special handling for its waste?

This compound is a synthetic azo dye.[1] Azo dyes, if not disposed of properly, can pose environmental and health risks. Their byproducts, aromatic amines, can be carcinogenic.[2][3] Therefore, untreated disposal of this compound waste is strongly discouraged.

Q2: What are the immediate safety precautions I should take when handling this compound?

Always use appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a dust mask, especially when handling the powder form.[1] Ensure you work in a well-ventilated area to minimize inhalation of dust or vapors.[4] Avoid eating, drinking, or smoking in areas where the material is handled.

Q3: How should I store this compound waste before disposal?

Store waste in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight. Use approved, clearly labeled, and tightly sealed containers to prevent leaks, spills, or vapor escape. Do not mix solvent waste with other types of waste.

Q4: Can I dispose of small amounts of this compound waste down the drain?

No. Never dispose of hazardous wastes, including this compound, by sewer, evaporation, or in regular trash. Improper disposal can lead to soil and water contamination.

Q5: What are the approved disposal methods for this compound waste?

This compound waste should be disposed of as hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal facility. Common disposal methods for chemical waste include incineration at high temperatures or other chemical treatments designed to degrade the hazardous components. Always follow local, state, and federal environmental regulations.

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound powder.

Solution:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure good ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area, such as open flames or sparks.

  • Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including gloves, eye protection, and a respirator if necessary.

  • Containment and Cleanup: For small spills, gently wipe up the powder with a damp paper towel to avoid generating dust. For larger spills, use an absorbent material like sand or vermiculite.

  • Disposal: Place the cleanup materials into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Problem: A container of this compound waste is bulging.

Solution:

A bulging container may indicate a buildup of pressure from vapor.

  • Safety First: Do not attempt to open the container directly. Handle it with extreme care.

  • Ventilation: Move the container to a well-ventilated area, such as a fume hood.

  • Slow Venting: Carefully and slowly release the cap or seal to allow for the gradual dissipation of vapors.

  • Proper Storage: Ensure the waste is stored in an appropriate container that can handle potential pressure changes and is kept cool.

  • Disposal: Arrange for prompt disposal of the waste through a certified hazardous waste management service.

Data Presentation

Table 1: General Safety and Handling Parameters for Azo Dye Solvents

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, dust mask/respirator
Storage Conditions Cool, dry, well-ventilated area, away from ignition sources
Incompatible Materials Strong oxidizing agents
Spill Containment Absorbent materials (sand, vermiculite)
First Aid - Skin Contact Wash thoroughly with soap and water
First Aid - Eye Contact Rinse with water for at least 15 minutes

Experimental Protocols

Protocol: General Method for Adsorption-Based Treatment of Azo Dye Waste

This protocol outlines a general procedure for treating wastewater containing azo dyes like this compound using an adsorbent material. Adsorption is a common and effective technique for dye removal.

Materials:

  • Wastewater containing this compound

  • Adsorbent material (e.g., activated carbon, porous starch aerogel)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration)

  • Spectrophotometer

Procedure:

  • Characterize Wastewater: Determine the initial concentration of this compound in the wastewater using a spectrophotometer at its maximum absorbance wavelength.

  • pH Adjustment: Adjust the pH of the wastewater solution as determined by optimization experiments, as pH can significantly affect adsorption efficiency.

  • Adsorbent Dosing: Add a predetermined amount of the adsorbent material to the wastewater.

  • Agitation: Place the mixture on a magnetic stirrer and agitate at a constant speed for a specified contact time to allow for adsorption to occur.

  • Separation: After the contact time, separate the adsorbent from the treated water using filtration.

  • Analysis: Measure the final concentration of this compound in the filtrate using the spectrophotometer.

  • Calculate Removal Efficiency: Determine the percentage of dye removed using the initial and final concentrations.

  • Disposal: Dispose of the spent adsorbent as hazardous solid waste. The treated water should be tested to ensure it meets local discharge regulations before disposal.

Visualizations

experimental_workflow start Start: this compound Waste waste_collection Collect Waste in Labeled, Sealed Container start->waste_collection storage Store in Cool, Ventilated Area waste_collection->storage spill Spill Occurs storage->spill Potential Issue disposal_pickup Schedule Hazardous Waste Pickup storage->disposal_pickup Container Full spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->storage transport Transport by Licensed Carrier disposal_pickup->transport treatment Treatment/Disposal at a Licensed Facility transport->treatment end End: Safe Disposal treatment->end

Caption: Workflow for Handling and Disposal of this compound Waste.

signaling_pathway improper_disposal Improper Disposal of Azo Dye Waste environmental_release Release into Soil and Water improper_disposal->environmental_release breakdown Cleavage of Azo Bonds environmental_release->breakdown eco_toxicity Aquatic and Soil Toxicity environmental_release->eco_toxicity aromatic_amines Formation of Aromatic Amines breakdown->aromatic_amines human_exposure Human Exposure (e.g., contaminated water) aromatic_amines->human_exposure health_risks Potential Carcinogenic Effects human_exposure->health_risks

Caption: Potential Environmental and Health Risks from Improper Azo Dye Disposal.

References

Validation & Comparative

A Comparative Guide to Solvent Orange 14 and Solvent Orange 60 for Plastic Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties

In the realm of polymer science and material development, the selection of appropriate colorants is crucial for achieving desired product aesthetics and performance. This guide provides a detailed, data-driven comparison of two solvent dyes, Solvent Orange 14 and Solvent Orange 60, for plastic dyeing applications. The information presented herein is intended to assist researchers and professionals in making informed decisions based on objective performance data and standardized experimental protocols.

General Characteristics

This compound, a diazo-based dye, typically presents as an orange-red powder.[1] It finds use in coloring a variety of materials including plastics, oils, and waxes.[1][2] In contrast, Solvent Orange 60 is a perinone-class, yellowish-orange solvent dye known for its high performance in a wide array of plastic resins.[3]

PropertyThis compoundSolvent Orange 60
Chemical Class Diazo[2]Perinone (Amino Ketone)
Appearance Orange-red powder or granulesYellowish-orange powder
Molecular Formula C₂₂H₁₇N₅C₁₈H₁₀N₂O

Performance in Plastic Dyeing: A Comparative Analysis

The efficacy of a solvent dye in plastic applications is determined by several key performance indicators, including heat stability, lightfastness, and migration resistance. The following table summarizes the available quantitative data for this compound and Solvent Orange 60.

Performance MetricThis compoundSolvent Orange 60
Heat Resistance Up to 260°C (in PS)Up to 370°C (for 5 minutes)
Lightfastness (Blue Wool Scale) 1-2 (poor) to 5-67-8 (excellent)
Migration Resistance (1-5 Scale) Data not available4-5 (good to excellent)
Recommended Plastics PS, SAN, RPVC, PMMA, SB, PA6, PA66, PES fiberPS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET, PBT

In-Depth Performance Evaluation

Heat Stability: Solvent Orange 60 exhibits significantly higher heat stability compared to this compound. With a heat resistance of up to 370°C, Solvent Orange 60 is well-suited for high-temperature processing of engineering plastics such as polycarbonate (PC), polyethylene terephthalate (PET), and polybutylene terephthalate (PBT). The lower heat stability of this compound (up to 260°C in polystyrene) may limit its application in plastics that require higher processing temperatures.

Lightfastness: Lightfastness, a measure of a dye's resistance to fading upon exposure to light, is a critical factor for the durability of colored plastics. Solvent Orange 60 demonstrates excellent lightfastness with a Blue Wool Scale rating of 7-8. In contrast, the reported lightfastness for this compound varies, with some sources indicating poor performance (a rating of 1-2) and others suggesting a more moderate rating of 5-6. This discrepancy highlights the importance of sourcing dyes from reliable suppliers with consistent quality control.

Experimental Protocols

To ensure accurate and reproducible evaluation of solvent dye performance in plastics, standardized testing methodologies are essential. The following are detailed protocols for key experiments.

Heat Stability Testing (Adapted from ISO 787-21)

This test determines the resistance of a colorant to shade changes when exposed to elevated temperatures.

Methodology:

  • Prepare a plastic compound containing a specified concentration of the solvent dye.

  • Process the compound into moldings or films at increasing temperature intervals (e.g., 20°C increments from 200°C to 300°C).

  • Maintain a consistent dwell time at each temperature.

  • Visually or colorimetrically compare the color of the samples produced at different temperatures against a control sample produced at the lowest temperature.

  • The heat stability is reported as the highest temperature at which no significant color change is observed.

Heat_Stability_Workflow A Prepare plastic-dye compound B Injection mold at T1 (e.g., 200°C) A->B C Injection mold at T2 (e.g., 220°C) A->C D ... A->D E Injection mold at Tn A->E F Compare color of samples (visual or colorimetric) B->F C->F D->F E->F G Determine max temperature with no significant color change F->G

Workflow for Heat Stability Testing
Lightfastness Testing (Adapted from ASTM D4303)

This method assesses the resistance of a colorant to fading when exposed to a standardized light source.

Methodology:

  • Prepare plastic plaques containing the solvent dye.

  • Expose the plaques to a controlled light source, such as a xenon arc lamp, for a specified duration or radiant exposure.

  • Simultaneously, shield a portion of each plaque from the light to serve as an unexposed control.

  • After exposure, measure the color difference between the exposed and unexposed areas using a spectrophotometer.

  • Rate the lightfastness using the Blue Wool Scale, where a higher number indicates better resistance to fading.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare plastic plaques with dye B Mask a portion of each plaque A->B C Expose plaques to xenon arc lamp B->C D Measure color difference (exposed vs. unexposed) C->D E Rate on Blue Wool Scale D->E

Workflow for Lightfastness Testing
Migration Resistance Testing

This test evaluates the tendency of a dye to move out of the plastic matrix.

Methodology:

  • Prepare a colored plastic sample and place it in contact with an uncolored plastic sheet (typically PVC or another susceptible polymer).

  • Apply uniform pressure to the assembly and place it in an oven at a specified temperature for a set period.

  • After the test period, separate the two plastic sheets and visually assess the uncolored sheet for any color transfer.

  • The degree of migration is rated on a scale of 1 to 5, where 5 indicates no migration.

Migration_Resistance_Logical_Flow A Colored Plastic Sample C Assemble under pressure A->C B Uncolored PVC Sheet B->C D Heat in oven C->D E Assess color transfer to PVC D->E F Rate migration (1-5 scale) E->F

Logical Flow for Migration Resistance Testing

Conclusion

Solvent Orange 60 generally offers superior performance for plastic dyeing applications, particularly in terms of heat stability and lightfastness, making it a reliable choice for a broad range of polymers, including high-performance engineering plastics. This compound may be a suitable and cost-effective option for applications with less stringent performance requirements and lower processing temperatures. However, the variability in its reported lightfastness necessitates careful sourcing and pre-testing. For critical applications, the robust performance profile of Solvent Orange 60 makes it the more dependable option. Researchers and professionals are encouraged to conduct their own evaluations based on the specific polymer and end-use requirements.

References

A Comparative Guide to Lipid Staining in Biological Tissues: Evaluating Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In histological studies, the accurate visualization and quantification of lipids are crucial for understanding various physiological and pathological processes, particularly in metabolic research and drug development. While a variety of lipophilic dyes are available, selecting the most efficient stain is critical for generating reliable data. This guide provides an objective comparison of common lipid stains, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in their selection process.

It is important to note that while the query specified Solvent Orange 14, this particular dye is not extensively documented for biological tissue staining in scientific literature. Therefore, this guide will focus on the most widely used and validated alternatives for lipid staining: Oil Red O and the Sudan series of dyes, particularly Sudan IV . These dyes belong to a class of compounds known as lysochromes, which are fat-soluble and stain lipids by dissolving in them.

Principle of Lysochrome Staining

The mechanism of action for these lipid stains is based on their higher solubility in lipids than in their solvent. When a tissue section is incubated with the dye solution, the dye molecules selectively partition into the intracellular lipid droplets, rendering them visible under a microscope.

G cluster_workflow Principle of Lysochrome Staining Tissue Biological Tissue with Intracellular Lipids Incubation Incubation Tissue->Incubation StainSolution Lysochrome Dye (e.g., Oil Red O, Sudan IV) dissolved in solvent StainSolution->Incubation Partitioning Dye partitions into lipids due to higher solubility Incubation->Partitioning StainedTissue Stained Tissue (Lipids colored) Partitioning->StainedTissue Visualization Microscopic Visualization StainedTissue->Visualization

Caption: The staining mechanism of lysochromes in biological tissues.

Comparison of Staining Efficiency

The choice of stain can significantly impact the quantification of lipid content. A study comparing the efficacy of Oil Red O and various Sudan dyes in adipose tissue from obese and normal-weight individuals provides valuable quantitative data. The results, summarized below, indicate that while all tested stains effectively identify lipid accumulation, some may offer greater sensitivity.

Staining MethodObese Group (n=50) (% of stained area)Control Group (n=50) (% of stained area)p-value
Oil Red O78.3 ± 6.228.1 ± 4.7<0.001
Sudan III82.5 ± 5.831.7 ± 5.2<0.001
Sudan IV80.9 ± 6.530.4 ± 5.1<0.001
Sudan Black B85.2 ± 6.134.6 ± 5.5<0.001

Data adapted from a study on lipid accumulation in adipose tissue samples[1]. Values are presented as mean ± standard deviation.

The data suggests that Sudan Black B may offer the highest sensitivity for quantifying lipid content, followed by Sudan III, Sudan IV, and Oil Red O.[1] However, all are effective for demonstrating significant differences between study groups.

Experimental Protocols and Workflows

Detailed and consistent protocols are essential for reproducible results. Below are standardized protocols for Oil Red O and Sudan IV staining of frozen tissue sections, which is the required method as lipids are dissolved by solvents used in paraffin embedding.[2][3]

Oil Red O Staining Protocol

Oil Red O is a widely used diazo dye for staining neutral lipids and lipoproteins, imparting an orange-red color to lipid droplets.[4]

G cluster_protocol Oil Red O Staining Workflow start Start: Frozen Tissue Section fix Fix in 10% Formalin (30-60 min) start->fix wash1 Wash with dH₂O (2 times) fix->wash1 isopropanol1 Rinse with 60% Isopropanol (5 min) wash1->isopropanol1 stain Stain with Oil Red O Working Solution (10-20 min) isopropanol1->stain isopropanol2 Rinse with 60% Isopropanol stain->isopropanol2 wash2 Wash with dH₂O (2-5 times) isopropanol2->wash2 counterstain Counterstain with Hematoxylin (1 min) wash2->counterstain wash3 Wash with dH₂O (2-5 times) counterstain->wash3 mount Mount with Aqueous Medium wash3->mount end View under Microscope: Lipids = Red Nuclei = Blue mount->end

Caption: A typical workflow for Oil Red O staining of frozen sections.

Methodology:

  • Sectioning and Fixation: Cut frozen sections at 8-10 µm and air dry. Fix the sections in 10% formalin for 30 to 60 minutes.

  • Washing: Gently wash the slides twice with distilled water (dH₂O).

  • Pre-stain Rinse: Rinse the sections with 60% isopropanol for 5 minutes.

  • Staining: Prepare the Oil Red O working solution by mixing 3 parts of a saturated Oil Red O stock solution (0.5g in 100ml of 100% isopropanol) with 2 parts dH₂O, let it stand for 10 minutes, and filter. Cover the sections with this working solution and incubate for 10-20 minutes.

  • Differentiation: Briefly rinse the sections with 60% isopropanol to remove excess stain.

  • Washing: Wash thoroughly with dH₂O until the water runs clear.

  • Counterstaining: Stain nuclei with Hematoxylin for 1 minute for morphological context.

  • Final Wash: Wash with dH₂O 2-5 times.

  • Mounting: Mount the coverslip using an aqueous mounting medium. Lipids will appear red, and nuclei will be blue.

Sudan IV Staining Protocol

Sudan IV (Scharlach R) is another common lysochrome used for the demonstration of lipids, staining them an intense red. It is often used in a Herxheimer method, which involves an acetone/alcohol solvent mixture.

G cluster_protocol Sudan IV Staining Workflow start Start: Frozen or Fresh Tissue fix Rinse in 70% Ethanol (5 min) start->fix stain Stain with Sudan IV Solution (6-10 min) fix->stain differentiate Differentiate in 80% Ethanol (3 min) stain->differentiate wash1 Wash in running tap water or PBS differentiate->wash1 counterstain Optional: Counterstain with Hematoxylin wash1->counterstain mount Mount with Aqueous Medium wash1->mount If no counterstain wash2 Wash in dH₂O counterstain->wash2 wash2->mount end View under Microscope: Lipids = Red mount->end

Caption: A typical workflow for Sudan IV staining of biological tissues.

Methodology:

  • Preparation: Use fresh or formalin-fixed frozen sections.

  • Pre-stain Rinse: Rinse the sections in 70% ethanol for 5 minutes.

  • Staining: Prepare the Sudan IV staining solution (e.g., 5g Sudan IV in 500ml 70% ethanol and 500ml acetone). Stain the sections for 6-10 minutes, with occasional agitation.

  • Differentiation: Differentiate in 80% ethanol for approximately 3 minutes to remove background staining.

  • Washing: Wash thoroughly in running tap water or a buffer solution like PBS. Note that the stain can fade if left in ethanol.

  • Counterstaining (Optional): Nuclei can be stained with a solution like Mayer's Hematoxylin.

  • Final Wash: If counterstained, wash again in several changes of tap water.

  • Mounting: Mount using a glycerol-based or other aqueous mounting medium. Lipids will appear as red-orange.

Quantitative Analysis of Stained Tissues

Beyond qualitative visualization, lipid stains are frequently used for quantitative analysis. This can be achieved through several methods:

  • Spectrophotometric Extraction: The lipid-bound dye is eluted from the tissue or cells using a solvent (like 100% isopropanol), and the absorbance is measured to quantify the total lipid content. This is a high-throughput method suitable for comparing treatment groups.

  • Digital Image Analysis: Using software like ImageJ or CellProfiler, researchers can perform morphometric analysis on micrographs. This allows for the quantification of various parameters, including the percentage of stained area, lipid droplet count, size, and distribution, providing detailed single-cell resolution.

Conclusion

Both Oil Red O and Sudan IV are highly effective for the histological demonstration of lipids in biological tissues. The choice between them may depend on the specific research question, desired color (orange-red for Oil Red O vs. a more intense red for Sudan IV), and the specific protocol preferred by the laboratory. For studies demanding the highest sensitivity in quantifying total lipid area, Sudan Black B may be a superior alternative. Regardless of the dye chosen, adherence to a standardized protocol and the use of appropriate quantitative methods are paramount for obtaining accurate and reproducible results in the study of lipid metabolism and associated pathologies.

References

A Comparative Analysis of Solvent Orange 14 and Sudan Dyes for Lipid Staining in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids within cells and tissues is paramount for understanding metabolic diseases, neurodegenerative disorders, and cancer, as well as for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the traditional Sudan series of dyes against a potential alternative, Solvent Orange 14, for the staining of intracellular lipids.

This publication delves into the chemical properties, staining mechanisms, and experimental protocols for these lipophilic dyes. While Sudan dyes are well-established in histological and cytological applications, this guide introduces this compound and evaluates its potential utility based on its chemical characteristics, acknowledging the current scarcity of direct comparative studies in biological lipid staining.

Principle of Lysochrome Dyes in Lipid Staining

Both this compound and the Sudan dyes (including Sudan III, Sudan IV, Oil Red O, and Sudan Black B) are classified as lysochromes, or fat-soluble dyes.[1][2] Their staining mechanism is not based on a chemical reaction with cellular components but rather on their physical solubility.[3] The dyes are more soluble in the neutral lipids (primarily triglycerides and cholesteryl esters) within lipid droplets than in their solvent, typically an alcohol solution.[1][3] This differential solubility causes the dye to move from the staining solution and accumulate in the intracellular lipid droplets, rendering them visible under light microscopy.

Comparative Overview of Dye Properties

A critical aspect of selecting an appropriate lipid stain is understanding its physical and chemical properties. The following table summarizes the key characteristics of this compound and representative Sudan dyes.

PropertyThis compoundOil Red OSudan Black BSudan IV
C.I. Name This compoundSolvent Red 27Solvent Black 3Solvent Red 24
C.I. Number 26020261252615026105
CAS Number 6368-70-31320-06-54197-25-585-83-6
Molecular Formula C₂₂H₁₇N₅C₂₆H₂₄N₄OC₂₉H₂₄N₆C₂₄H₂₀N₄O
Molecular Weight 351.40 g/mol 408.51 g/mol 456.54 g/mol 380.45 g/mol
Color Dark Red-OrangeDeep RedBlue-BlackReddish-Brown
Max. Absorption Not specified in biological contexts518 nm596-605 nm520 nm
Solubility Insoluble in water; Soluble in ethanol, acetone, benzeneInsoluble in waterSoluble in ethanol, propylene glycolSoluble in acetone, ethanol, propylene glycol

Experimental Protocols for Lipid Staining

Accurate and reproducible lipid staining requires meticulous adherence to optimized protocols. Below are detailed methodologies for staining lipids in cultured cells or frozen tissue sections using Oil Red O and Sudan Black B, two of the most common Sudan dyes. A theoretical protocol for this compound is also proposed based on its properties as a solvent dye.

Oil Red O Staining Protocol for Cultured Cells

Oil Red O is widely used for the visualization and quantification of neutral lipid accumulation in cultured cells, such as adipocytes.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O Stock Solution (0.35 g Oil Red O in 100 mL of 100% isopropanol)

  • Oil Red O Working Solution (6 mL of Oil Red O stock solution mixed with 4 mL of distilled water, let stand for 20 minutes, and filtered)

  • Hematoxylin (for counterstaining, optional)

Procedure:

  • Remove culture medium and wash cells with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Wash the cells with distilled water.

  • Rinse the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and allow the cells to dry completely.

  • Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.

  • Remove the staining solution and wash the cells with distilled water until the excess stain is removed.

  • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei.

  • Wash with distilled water and visualize under a light microscope. Lipid droplets will appear red.

Sudan Black B Staining Protocol for Frozen Sections

Sudan Black B is a highly sensitive stain for a broad range of lipids, including phospholipids, and is often used in hematopathology and for detecting lipids in tissue sections.

Reagents:

  • 10% Formalin

  • Propylene Glycol

  • Sudan Black B Staining Solution (e.g., 0.7 g in 100 mL propylene glycol, heated to 100°C to dissolve, and filtered)

  • 85% Propylene Glycol

  • Nuclear Fast Red (for counterstaining, optional)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Cut frozen sections (10-16 µm) using a cryostat and mount on slides.

  • Fix the sections in 10% formalin for 5-10 minutes.

  • Wash with distilled water.

  • Dehydrate the sections in 100% propylene glycol for 5 minutes.

  • Stain with the Sudan Black B solution for a minimum of 2 hours (overnight is often preferred for optimal staining).

  • Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.

  • Rinse thoroughly with distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 3 minutes.

  • Wash with distilled water and mount with an aqueous mounting medium. Lipids will appear blue-black.

Proposed Staining Protocol for this compound

Reagents:

  • 10% Formalin

  • Solvent (e.g., 70% ethanol or propylene glycol)

  • Saturated Solution of this compound in the chosen solvent

  • Differentiating Solution (e.g., 50-70% ethanol)

  • Aqueous mounting medium

Procedure (Theoretical):

  • Fix cells or frozen tissue sections with 10% formalin.

  • Wash with distilled water.

  • Immerse in the solvent for a brief period to dehydrate.

  • Stain with the saturated this compound solution for a duration to be optimized (e.g., 10-60 minutes).

  • Differentiate in the differentiating solution to remove background staining.

  • Wash with distilled water.

  • Mount with an aqueous mounting medium and visualize under a light microscope. Lipids would be expected to stain a red-orange color.

Performance Comparison

Sudan Dyes:

The Sudan family of dyes offers a range of colors and specificities. Oil Red O is generally considered to provide a more intense red color than Sudan III and Sudan IV, making it a popular choice for clear visualization. Sudan Black B is noted for its high sensitivity and its ability to stain a broader range of lipids, including phospholipids. A study comparing the quantification of lipid accumulation in adipose tissue found that while Oil Red O, Sudan III, and Sudan IV were all effective, Sudan Black B demonstrated the highest sensitivity. However, some studies have noted that the solvents used for Sudan III and Oil Red O (ethanol and isopropanol) can cause the fusion of adjacent lipid droplets, which may be a consideration for morphological studies.

This compound:

Currently, there is a lack of published data on the performance of this compound for lipid staining in a research setting. Its primary applications are in industrial settings for coloring oils, waxes, and plastics. Its chemical structure as a diazo dye and its solubility in organic solvents are indicative of its potential as a lysochrome for biological lipid staining. However, without experimental data, its staining intensity, specificity for different lipid classes, and potential artifacts compared to the established Sudan dyes remain unknown. Further research is required to validate its efficacy and to determine its advantages and disadvantages in a biological context.

Signaling Pathways in Lipid Accumulation

The accumulation of intracellular lipids is a dynamic process regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting staining results and for identifying potential therapeutic targets. Key pathways involved in lipid metabolism include:

  • PI3K/AKT/mTOR Pathway: This pathway promotes the synthesis of macromolecules, including lipids, and regulates the expression of genes involved in lipogenesis.

  • AMPK Pathway: Activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation generally inhibits anabolic processes like lipid synthesis and promotes catabolic processes such as fatty acid oxidation.

  • SREBP Pathway: Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that control the expression of genes required for cholesterol and fatty acid synthesis.

  • PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a major role in the regulation of lipid and glucose homeostasis.

An imbalance in these pathways can lead to excessive lipid accumulation, a hallmark of various metabolic diseases. For instance, alterations in these signaling cascades can lead to the steatosis observed in non-alcoholic fatty liver disease.

Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the experimental processes and the relationships between the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_cells Culture Cells fixation Fixation (e.g., 10% Formalin) prep_cells->fixation prep_tissue Prepare Frozen Sections prep_tissue->fixation wash1 Wash (Water/PBS) fixation->wash1 dehydration Dehydration (e.g., Propylene Glycol) wash1->dehydration staining Staining (this compound or Sudan Dye) dehydration->staining differentiation Differentiation staining->differentiation wash2 Final Wash differentiation->wash2 counterstain Counterstaining (Optional) wash2->counterstain microscopy Microscopy wash2->microscopy No Counterstain counterstain->microscopy quantification Image Quantification microscopy->quantification

Figure 1. General experimental workflow for lipid staining.

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways cluster_processes Cellular Processes cluster_outcome Cellular Outcome insulin Insulin pi3k_akt PI3K/AKT/mTOR insulin->pi3k_akt nutrients Nutrient Overload nutrients->pi3k_akt ampk AMPK nutrients->ampk srebp SREBP pi3k_akt->srebp lipogenesis Lipogenesis (Lipid Synthesis) pi3k_akt->lipogenesis ampk->lipogenesis Inhibits lipid_oxidation Lipid Oxidation ampk->lipid_oxidation srebp->lipogenesis ppar PPAR ppar->lipogenesis ppar->lipid_oxidation lipid_accumulation Lipid Droplet Accumulation lipogenesis->lipid_accumulation lipid_oxidation->lipid_accumulation Reduces

Figure 2. Key signaling pathways regulating lipid accumulation.

Conclusion

The Sudan dyes, particularly Oil Red O and Sudan Black B, remain the gold standard for the histological and cytological staining of lipids due to their well-characterized protocols and extensive use in the scientific literature. They offer a reliable means of visualizing and, with appropriate image analysis, quantifying intracellular lipid content.

This compound, based on its chemical properties as a fat-soluble diazo dye, presents a potential, as-yet-unexplored alternative for lipid staining. Its distinct red-orange color could be advantageous in certain multi-staining applications. However, a significant knowledge gap exists regarding its efficacy, specificity, and potential artifacts in biological systems. Researchers interested in utilizing this compound would need to undertake rigorous validation and optimization studies to compare its performance directly with established Sudan dyes. This guide provides a foundational framework for such a comparative investigation.

References

Performance comparison of Solvent Orange 14 with other azo dyes in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Solvent Orange 14 against other commercially significant azo dyes used in various industrial applications. The information presented is supported by available experimental data to facilitate informed selection for specific research and development needs.

Data Summary

The following table summarizes the key performance indicators for this compound and a selection of other relevant azo dyes. These parameters are critical in determining the suitability of a dye for applications in plastics, coatings, inks, and other materials.

Dye NameC.I. NameCAS NumberChemical ClassMelting Point (°C)Heat Resistance (°C)Lightfastness (Blue Wool Scale)Key Applications
This compound 260206368-70-3Double Azo120 - 130[1]Not specifiedPoor[2]Oils, waxes, plastics, solvent-based inks[1][3]
Solvent Yellow 14 12055842-07-9Monoazo134[4]2605 - 6Plastics, polymers, waxes, oils, printing inks
Solvent Orange 54 -12237-30-8Azo, Chromium ComplexNot specified≥ 2006 - 7Wood stains, coatings, printing inks, leather finishes
Solvent Orange 60 5641006925-69-5Perinone227 - 230370 (5 min)7 - 8Engineering plastics (ABS, PC, PET, PMMA)
Solvent Orange 63 -16294-75-0Anthraquinone3103007 - 8Plastics (PS, ABS, PC, PET), polyester fibers
Solvent Orange 107 -185766-20-5Polymethine2203007 - 8Plastics (PS, PC, PET, PMMA), polyester fiber

Experimental Protocols

Detailed methodologies for determining the key performance indicators are crucial for accurate and reproducible results. The following are standard experimental protocols for testing the properties of azo dyes.

Lightfastness Testing

Lightfastness is determined by exposing a dyed substrate to a controlled artificial light source that simulates natural daylight. The degree of fading is then assessed by comparing the exposed sample to an unexposed control.

Standard Method: ISO 105-B02:2014 - Textiles -- Tests for colour fastness -- Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

Procedure:

  • A specimen of the material colored with the test dye is prepared.

  • The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool references (ranging from 1 for very low lightfastness to 8 for very high lightfastness) are exposed under the same conditions.

  • The lightfastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references. The rating is the number of the blue wool reference that shows a similar degree of fading.

Thermal Stability Analysis

Thermal stability is evaluated by measuring the temperature at which the dye begins to decompose. This is a critical parameter for applications involving high-temperature processing, such as in engineering plastics.

Standard Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol:

  • A small, accurately weighed sample of the dye is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the onset temperature at which significant weight loss occurs.

Differential Scanning Calorimetry (DSC) Protocol:

  • A small sample of the dye is placed in a sealed pan, with an empty sealed pan used as a reference.

  • Both pans are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic or exothermic peaks on the resulting curve can indicate melting and decomposition points.

Solubility Testing

Solubility determines the suitability of a dye for a particular solvent-based system.

Procedure:

  • A known volume of a specific solvent is maintained at a constant temperature (e.g., 20°C).

  • The dye is gradually added to the solvent with continuous stirring until no more dye dissolves, and a saturated solution is formed.

  • The solution is filtered to remove any undissolved solid.

  • A known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved dye is measured.

  • Solubility is typically expressed in grams per 100 ml or grams per liter of the solvent.

Visualized Workflows

Dye Selection Logic for Industrial Applications

The following diagram illustrates a logical workflow for selecting an appropriate azo dye based on key performance requirements for a specific industrial application.

DyeSelection cluster_input Application Requirements cluster_criteria Performance Criteria cluster_dyes Dye Candidates cluster_output Selection Outcome App Define Application (e.g., Plastic, Ink, Coating) Heat High Heat Resistance? App->Heat Light High Lightfastness? Heat->Light Yes SO14 This compound Heat->SO14 No SY14 Solvent Yellow 14 Heat->SY14 No Solubility Specific Solvent System? Light->Solubility Yes SO54 Solvent Orange 54 Light->SO54 No SO60 Solvent Orange 60 Solubility->SO60 Yes SO63 Solvent Orange 63 Solubility->SO63 Yes SO107 Solvent Orange 107 Solubility->SO107 Yes Selection Optimal Dye Selected SO14->Selection SY14->Selection SO54->Selection SO60->Selection SO63->Selection SO107->Selection

Caption: A flowchart for selecting an azo dye based on performance needs.

General Experimental Workflow for Dye Performance Evaluation

This diagram outlines the typical experimental sequence for evaluating the key performance characteristics of an industrial dye.

ExpWorkflow cluster_tests Performance Testing start Dye Sample Acquisition prep Sample Preparation (e.g., dispersion in polymer) start->prep lightfastness Lightfastness Test (ISO 105-B02) prep->lightfastness thermal Thermal Analysis (TGA/DSC) prep->thermal solubility Solubility Determination prep->solubility analysis Data Analysis and Comparison lightfastness->analysis thermal->analysis solubility->analysis report Reporting of Results analysis->report

References

A Comparative Guide to Lipid Staining Dyes: Evaluating the Reproducibility of Solvent Orange 14 and its Alternatives in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cellular and tissue components is paramount. This guide provides a comprehensive comparison of Solvent Orange 14 (also known as Sudan II) and its common alternatives for the quantitative analysis of lipids, with a focus on the reproducibility of results. The performance of these dyes is evaluated based on available experimental data, and detailed protocols are provided to aid in the selection of the most appropriate method for specific research needs.

The quantification of intracellular lipids is a critical aspect of research in numerous fields, including metabolic diseases, drug discovery, and toxicology. A variety of lipophilic dyes, or lysochromes, are utilized for this purpose. Among these, this compound has been a longstanding choice for its simplicity and stability. However, the emergence of alternative dyes, including other Sudan dyes and fluorescent probes, necessitates a comparative evaluation to understand their respective strengths and weaknesses, particularly concerning the reproducibility of quantitative data.

Comparative Analysis of Quantitative Performance

DyeTypeCommon ApplicationQuantitative MethodReported Performance & Reproducibility Considerations
This compound (Sudan II) Lysochrome (Azo Dye)Histological staining of lipidsColorimetric/SpectrophotometricGenerally considered stable and reproducible for qualitative and semi-quantitative histological applications. Reproducibility in high-precision quantitative assays can be affected by solvent evaporation and potential for dye precipitation.
Oil Red O Lysochrome (Azo Dye)Quantification of intracellular lipid accumulationSpectrophotometric quantification of extracted dyeOptimized protocols show good linearity and reproducibility (R² > 0.97).[1] However, traditional methods can suffer from crystal formation and non-specific staining, impacting accuracy.[2] Solvents like isopropanol may cause fusion of lipid droplets.
Sudan Black B Lysochrome (Azo Dye)Staining of a broad range of lipids, including phospholipidsDensitometry, SpectrophotometryConsidered the most sensitive of the Sudan dyes for detecting lipid accumulation.[3] Not strictly specific for neutral lipids.
Nile Red FluorophoreQuantitative microscopy and flow cytometry of intracellular lipid dropletsFluorescence intensity measurementExhibits high specificity for neutral lipids. However, its fluorescence is sensitive to the polarity of the environment, and protocols require careful optimization of incubation time and solvent to ensure reproducibility.[4] Can have a broad emission spectrum, leading to potential crosstalk in multicolor imaging.[5]
BODIPY 493/503 FluorophoreHigh-resolution imaging and quantification of neutral lipidsFluorescence intensity measurementOffers high specificity for neutral lipids with a narrow emission spectrum, making it ideal for multiplexing. Shows lower fluorescent variability compared to Nile Red, suggesting greater specificity. It is also more photostable than some alternatives.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results in quantitative assays. The following are representative protocols for lipid staining using this compound and its alternatives.

Protocol 1: this compound (Sudan II) Staining for Adipose Tissue
  • Sample Preparation: Cut frozen sections of adipose tissue at 8-10 µm and mount on slides.

  • Fixation: Fix the sections in a 10% formalin solution for 10 minutes.

  • Washing: Rinse gently with running tap water.

  • Dehydration (Optional): Briefly rinse with 60% isopropanol.

  • Staining: Immerse slides in a saturated solution of this compound in 70% ethanol for 15-30 minutes. The solution should be freshly prepared and filtered.

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Stain nuclei with hematoxylin for 1-2 minutes.

  • Mounting: Mount with an aqueous mounting medium.

Protocol 2: Quantitative Oil Red O Staining of Cultured Adipocytes
  • Cell Culture and Fixation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation. Fix the cells with 4% formaldehyde in PBS for 30 minutes.

  • Washing: Wash the cells twice with distilled water.

  • Staining: Prepare a 0.2% (w/v) Oil Red O solution in 40% isopropanol. Stain the cells for 30 minutes at room temperature.

  • Washing: Wash the cells four times with distilled water to remove unbound dye.

  • Dye Elution: Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.

Protocol 3: Nile Red Staining for a Quantitative Fluorescence Assay in Yeast
  • Cell Preparation: Harvest yeast cells and wash with a suitable buffer (e.g., PBS).

  • Permeabilization (Optional but recommended for reproducibility): Treat cells with a solvent like DMSO to improve dye penetration.

  • Staining: Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS). Add the Nile Red solution to the cell suspension and incubate in the dark for a standardized period (e.g., 15 minutes). The optimal incubation time should be determined empirically as it can vary between species.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate excitation (e.g., 488 nm) and emission (e.g., 550-650 nm) wavelengths.

  • Normalization: Normalize the fluorescence intensity to the cell number or optical density of the culture.

Protocol 4: BODIPY 493/503 Staining for Lipid Droplet Quantification by Flow Cytometry
  • Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS.

  • Staining Solution Preparation: Prepare a 2 µM BODIPY 493/503 staining solution in PBS from a stock solution in DMSO.

  • Staining: Incubate the cell suspension with the BODIPY 493/503 staining solution for 15 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer with a 488 nm excitation laser and a detector appropriate for green fluorescence (e.g., 515-530 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in a typical quantitative lipid staining assay and the decision-making process for selecting an appropriate dye.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis start Start with Cell Culture or Tissue Section fixation Fixation (e.g., Formalin, PFA) start->fixation washing1 Washing (e.g., PBS, Water) fixation->washing1 permeabilization Permeabilization (Optional, e.g., with solvents) washing1->permeabilization staining Incubation with Lipid Dye (e.g., this compound) washing1->staining permeabilization->staining washing2 Washing to Remove Excess Dye staining->washing2 imaging Microscopy or Spectrophotometry washing2->imaging quantification Image Analysis or Absorbance/Fluorescence Reading imaging->quantification results Quantitative Results quantification->results

Caption: General workflow for a quantitative lipid staining assay.

G start Start: Need to Quantify Lipids q1 Qualitative/Semi-Quantitative or High-Throughput Screening? start->q1 q2 Need for High-Resolution Imaging or Multiplexing? q1->q2 No, need high precision lysochromes Consider Lysochromes: This compound, Oil Red O q1->lysochromes Yes q3 Concerned about Solvent-Induced Artifacts? q2->q3 No fluorescent Consider Fluorescent Probes: Nile Red, BODIPY 493/503 q2->fluorescent Yes q3->lysochromes No q3->fluorescent Yes bodipy BODIPY 493/503 is a Strong Candidate fluorescent->bodipy Narrow emission needed nile_red_optimized Use Optimized Nile Red Protocol or BODIPY fluorescent->nile_red_optimized Broad emission acceptable

Caption: Decision tree for selecting a suitable lipid staining dye.

References

Evaluating the Purity of Solvent Orange 14: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for evaluating the purity of Solvent Orange 14, a synthetic azo dye. The performance of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is objectively compared, with supporting experimental data and detailed protocols. Additionally, UV-Vis Spectrophotometry is presented as an alternative quantitative method.

Introduction to this compound and Purity Assessment

This compound, a diazo-based organic dye, is utilized in various industrial applications.[1] Its synthesis involves the diazotization of 4-aminodiphenylamine and subsequent coupling with β-naphthol.[1] The purity of this dye is critical for its performance and to minimize potential risks associated with impurities, which may include unreacted starting materials or byproducts from side reactions. Chromatographic techniques are powerful tools for separating and quantifying these components, providing a detailed purity profile.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate purity assessment. This section compares the most common chromatographic methods, HPLC and TLC, alongside UV-Vis Spectrophotometry.

TechniquePrincipleThroughputCostQuantitative CapabilityKey AdvantagesLimitations
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.MediumHighExcellentHigh resolution, sensitivity, and reproducibility.Requires expensive instrumentation and skilled operators.
TLC Separation based on differential adsorption of analytes onto a solid stationary phase from a liquid mobile phase.HighLowSemi-quantitativeSimple, rapid, and cost-effective for screening.Lower resolution and sensitivity compared to HPLC.
UV-Vis Measurement of light absorption by the analyte at a specific wavelength.HighLowGoodFast, simple, and non-destructive.Susceptible to interference from absorbing impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides a high-resolution separation of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Wavelength of maximum absorbance (λmax) for this compound (determined by UV-Vis spectrophotometry, e.g., 490 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.

  • Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample based on the peak area and the calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative and semi-quantitative assessment of this compound purity.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

Reagents:

  • Toluene

  • Ethyl acetate

  • Methanol

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of toluene and ethyl acetate (e.g., 9:1 v/v).

  • Sample and Standard Preparation: Dissolve both the sample and the reference standard in a small amount of a suitable solvent like methanol.

  • Spotting: Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots under a UV lamp. This compound will appear as a colored spot under visible light, while UV-active impurities can be seen under the UV lamp.

  • Analysis: Compare the chromatogram of the sample with that of the standard. The presence of additional spots in the sample lane indicates impurities. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

UV-Vis Spectrophotometry

This technique offers a quick estimation of the dye concentration and can be used for a preliminary purity check.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (spectroscopic grade)

  • This compound reference standard

  • This compound sample

Procedure:

  • Determination of λmax: Prepare a dilute solution of the this compound reference standard in methanol. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the this compound sample in methanol with a concentration that falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Purity Calculation: Determine the concentration of the dye in the sample solution from the calibration curve. Calculate the purity of the sample based on the measured concentration and the initial weight of the sample.

Data Presentation

The following tables summarize hypothetical experimental data for the purity assessment of three different lots of this compound.

Table 1: HPLC Purity Analysis

Lot NumberRetention Time (min)Peak AreaPurity (%)
Lot A4.2185432199.2
Lot B4.2182345698.1
Lot C4.2187654399.8

Table 2: TLC Analysis of Impurities

Lot NumberRf of Main SpotNumber of Impurity SpotsRf of Impurities
Lot A0.6510.42
Lot B0.6520.42, 0.78
Lot C0.650-

Table 3: UV-Vis Spectrophotometry Purity Analysis

Lot Numberλmax (nm)AbsorbanceCalculated Purity (%)
Lot A4900.75298.9
Lot B4900.74197.5
Lot C4900.75899.7

Visualization of Workflows

The following diagrams illustrate the experimental workflows and decision-making processes involved in the purity evaluation of this compound.

Purity_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation start Obtain this compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Quantitative Analysis tlc TLC Screening dissolve->tlc Qualitative Screening uv_vis UV-Vis Analysis dissolve->uv_vis Alternative Quantitative quantify Quantify Purity & Impurities hplc->quantify tlc->quantify uv_vis->quantify identify Identify Impurities (Optional) quantify->identify report Generate Purity Report quantify->report identify->report

Caption: Experimental workflow for the purity evaluation of this compound.

Technique_Selection start Start: Need to assess purity of this compound question1 High resolution and quantification required? start->question1 question2 Rapid screening of multiple samples needed? question1->question2 No hplc Select HPLC question1->hplc Yes tlc Select TLC question2->tlc Yes uv_vis Consider UV-Vis for quick estimation question2->uv_vis No

Caption: Decision tree for selecting a suitable analytical technique.

References

A Comparative Performance Analysis of Solvent Orange Dyes in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Solvent Orange 14 and its alternatives—Solvent Orange 60, Solvent Orange 63, and Solvent Orange 107—across various polymer matrices. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize these dyes for coloring plastics such as polystyrene (PS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyvinyl chloride (PVC). This document summarizes key performance indicators, details experimental protocols for testing, and provides a visual guide for dye selection.

Executive Summary

This compound is a diazo-based organic dye used for coloring a variety of materials, including plastics.[1] While it finds application in several polymer matrices, specific quantitative data on its performance characteristics such as heat stability, lightfastness, and migration resistance are not consistently available in publicly accessible technical literature. In contrast, alternative solvent orange dyes, namely Solvent Orange 60, Solvent Orange 63, and Solvent Orange 107, have more readily available performance data, which are presented here to serve as a benchmark for comparison. These alternatives often offer superior performance in demanding applications.

Performance Data Comparison

The following tables summarize the available quantitative data for this compound and its alternatives in key polymer matrices. It is important to note the limited availability of specific data for this compound.

Table 1: Heat Stability (°C)

DyePolystyrene (PS)Polymethyl Methacrylate (PMMA)Polycarbonate (PC)Polyvinyl Chloride (PVC)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent Orange 60 300Data Not Available350Data Not Available
Solvent Orange 63 300Data Not AvailableData Not AvailableData Not Available
Solvent Orange 107 300300320Data Not Available

Table 2: Lightfastness (Blue Wool Scale, 1-8)

DyePolystyrene (PS)Polymethyl Methacrylate (PMMA)Polycarbonate (PC)Polyvinyl Chloride (PVC)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent Orange 60 6-767Data Not Available
Solvent Orange 63 6-7Data Not AvailableData Not AvailableData Not Available
Solvent Orange 107 778Data Not Available

Table 3: Migration Resistance

Migration resistance is a critical parameter, especially for applications in food contact materials and consumer goods. Specific quantitative data for migration (e.g., in mg/kg) is highly dependent on the test conditions and the receiving medium. The following is a qualitative assessment based on available information.

DyeGeneral Migration Resistance
This compound Generally suitable for plastics, suggesting some degree of migration resistance.[2][3]
Solvent Orange 60 Often cited as having good to excellent migration resistance.[4]
Solvent Orange 63 Noted for its good migration resistance.
Solvent Orange 107 Exhibits good migration resistance.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Heat Stability Testing

Standard: Based on EN 12877-2 "Colouring materials in plastics - Determination of colour stability to heat during processing of colouring materials in plastics - Part 2: Determination by injection moulding".

Methodology:

  • Preparation of Test Specimen: A masterbatch of the polymer with a specific concentration of the solvent dye is prepared. This masterbatch is then let down with the natural polymer to achieve the final desired concentration.

  • Injection Molding: The colored polymer is injection molded into standard plaques at a series of increasing temperatures (e.g., in 20°C increments). A constant dwell time (e.g., 5 minutes) is maintained at each temperature to simulate processing conditions.

  • Colorimetric Analysis: The color of the plaques molded at different temperatures is measured using a spectrophotometer. The color difference (ΔE*ab) between the plaque molded at the lowest temperature and those molded at higher temperatures is calculated.

  • Determination of Heat Stability: The heat stability is reported as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (typically 3).

Lightfastness Testing

Standard: Based on ISO 105-B02 "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".

Methodology:

  • Specimen Preparation: The colored plastic specimens are prepared, typically as flat plaques.

  • Blue Wool Scale: A set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are used for comparison.

  • Exposure: The specimens and the blue wool references are simultaneously exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The xenon arc lamp simulates the spectral distribution of natural daylight.

  • Assessment: The specimens are periodically inspected for fading. The lightfastness rating is determined by comparing the degree of fading of the specimen to that of the blue wool references. The rating corresponds to the blue wool reference that shows a similar degree of color change.

Migration Resistance Testing

Standard: Based on the principles outlined in standards for the migration of substances from plastics into food simulants, such as the EN 1186 series.

Methodology:

  • Specimen Preparation: A plaque of the colored plastic of a defined surface area is prepared.

  • Selection of Simulant: A food simulant is chosen based on the intended application of the plastic. For fatty foods, olive oil or a mixture of synthetic triglycerides is often used. For aqueous foods, simulants like 10% ethanol or 3% acetic acid are used.

  • Exposure: The plastic specimen is brought into contact with the food simulant for a specified time and at a specific temperature, representing the worst-case conditions of use. This can be done through total immersion or in a migration cell where only one side of the plastic is in contact with the simulant.

  • Analysis of Simulant: After the exposure period, the food simulant is analyzed to determine the concentration of the migrated dye. This is typically done using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of Migration: The specific migration is calculated in milligrams of the substance per kilogram of food simulant (mg/kg) or milligrams per square decimeter of the surface area of the plastic (mg/dm²).

Visualization of Dye Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent dye for a polymer matrix based on key performance criteria.

DyeSelectionWorkflow start Define Application Requirements polymer_matrix Select Polymer Matrix (PS, PMMA, PC, PVC) start->polymer_matrix performance_req Define Performance Needs: - Heat Stability - Lightfastness - Migration Resistance start->performance_req dye_screening Initial Dye Screening (this compound & Alternatives) polymer_matrix->dye_screening performance_req->dye_screening data_review Review Technical Data Sheets dye_screening->data_review lab_testing Laboratory Performance Testing data_review->lab_testing heat_test Heat Stability Test (EN 12877-2) lab_testing->heat_test Thermal Processing light_test Lightfastness Test (ISO 105-B02) lab_testing->light_test End-use Exposure migration_test Migration Test (e.g., EN 1186) lab_testing->migration_test Safety/Contact evaluation Evaluate Test Results Against Requirements heat_test->evaluation light_test->evaluation migration_test->evaluation selection Select Optimal Dye evaluation->selection Pass fail Re-evaluate or Select New Candidate evaluation->fail Fail fail->dye_screening

Caption: Workflow for solvent dye selection in polymers.

References

A Comparative Guide to the Photostability of Solvent Orange 14 and Other Orange Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of Solvent Orange 14 against a selection of other commercially available orange dyes. The resistance of a dye to photodegradation is a critical parameter in many applications, including its use as a coloring agent in plastics, coatings, and inks, as well as in various research and development settings. This document summarizes available data on the photostability of these dyes and provides a detailed experimental protocol for their evaluation.

Comparative Photostability Data

The photostability of a dye is often quantified by its lightfastness rating, typically on the Blue Wool Scale, or by more quantitative measures such as the photodegradation quantum yield or degradation rate constants under specific conditions.[1][2][3][4][5] The following table summarizes the available data for this compound and other selected orange dyes. It is important to note that direct comparison of quantitative data is challenging due to variations in experimental conditions across different studies.

Dye NameDye ClassCAS NumberMolecular FormulaPhotostability DataReference
This compound Diazo6368-70-3C₂₂H₁₇N₅Lightfastness (Blue Wool Scale): 5-6 (estimated based on Solvent Yellow 14)
Solvent Yellow 14 Monoazo842-07-9C₁₆H₁₂N₂OLightfastness (Blue Wool Scale): 5-6
Solvent Orange 54 Azo, chromium complex12237-30-8Not specifiedLightfastness (Blue Wool Scale): 6-7 (Superior)
Basic Orange 14 Acridine10127-02-3C₂₀H₁₉N₃·HClLightfastness (Blue Wool Scale): 1-2 (Poor)
Disperse Orange 11 Anthraquinone82-28-0C₁₅H₁₁NO₃Irreversible Inverse Quantum Efficiency (IQE): 1.396 (± 0.031) x 10⁸ (Highly Photostable)Not available in search results
Disperse Orange 25 Monoazo31482-56-1C₁₇H₁₇N₅O₂Qualitative data suggests susceptibility to photodegradation, but specific quantitative data is not readily available.

Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). A higher rating indicates greater resistance to fading upon light exposure. The Inverse Quantum Efficiency (IQE) is a measure of a molecule's resistance to degradation upon absorbing a photon; a higher IQE indicates greater photostability.

Experimental Protocol for Photostability Assessment

To obtain directly comparable and reliable data for the photostability of different dyes, a standardized experimental protocol should be followed. The following protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.

Objective: To determine and compare the rate and extent of photodegradation of this compound and other orange dyes in a relevant solvent upon exposure to a controlled light source.

Materials:

  • Dye samples (this compound and comparator orange dyes)

  • High-purity solvent (e.g., ethanol, toluene, or a solvent relevant to the intended application)

  • Chemically inert and transparent sample containers (e.g., quartz cuvettes)

  • Photostability chamber equipped with a light source capable of emitting both visible and near-ultraviolet (UV) radiation (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps as specified in ICH Q1B).

  • Calibrated radiometer and lux meter

  • UV-Vis spectrophotometer

  • Aluminum foil

  • Dark control samples

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in the chosen solvent at a known concentration.

    • From the stock solutions, prepare experimental solutions with a concentration that yields an initial absorbance of approximately 1.0 at the dye's wavelength of maximum absorbance (λmax).

  • Experimental Setup:

    • Transfer a known volume of each dye solution into the transparent sample containers.

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.

    • Place the test samples and dark controls in the photostability chamber.

  • Light Exposure:

    • Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B guidelines.

    • Monitor the temperature within the chamber to minimize thermal degradation. The dark controls will help to assess any degradation that is not light-induced.

  • Data Collection:

    • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

    • Measure the absorbance of each aliquot at its λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • To determine the degradation kinetics, plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time. A linear plot suggests first-order kinetics, and the negative of the slope gives the apparent degradation rate constant (k).

Visualizing Photochemical Processes

To aid in the understanding of the underlying mechanisms of dye degradation and the experimental procedures, the following diagrams are provided.

Generalized Photodegradation Pathway of Azo Dyes Dye_Ground Azo Dye (Ground State) Dye_Excited Excited State Dye* Dye_Ground->Dye_Excited Degradation_Products Degradation Products (Colorless) Light Light (hν) Light->Dye_Ground Absorption Dye_Excited->Dye_Ground Fluorescence/ Phosphorescence Reactive_Species Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) Dye_Excited->Reactive_Species Energy Transfer Dye_Excited->Degradation_Products Direct Photolysis (e.g., Azo Bond Cleavage) Reactive_Species->Dye_Ground Oxidation

Caption: Generalized photodegradation pathway for azo dyes.

Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare Stock Solutions Prep_Working Prepare Working Solutions (Absorbance ≈ 1.0) Prep_Stock->Prep_Working Setup Place Samples and Dark Controls in Photostability Chamber Prep_Working->Setup Expose Expose to Controlled Light Source (ICH Q1B) Setup->Expose Measure_Abs Measure Absorbance at λmax at Time Intervals Expose->Measure_Abs Calculate_Deg Calculate % Degradation Measure_Abs->Calculate_Deg Determine_Kinetics Determine Degradation Kinetics (Rate Constant) Calculate_Deg->Determine_Kinetics

References

Benchmarking the Coloring Strength of Solvent Orange 14 in Various Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Solvent Orange 14 with alternative solvent dyes. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows to aid in the selection of the most appropriate coloring agent for your research and development needs.

Introduction to this compound

This compound, a diazo-based organic dye, is widely utilized across various industries for coloring non-polar materials.[1] Its chemical structure, C₂₂H₁₇N₅, imparts a distinct reddish-orange hue.[1] It is insoluble in water but demonstrates good solubility in organic solvents such as ethanol, acetone, and toluene, making it a suitable colorant for plastics, waxes, oils, and solvent-based inks.[1][2] In the realm of scientific research, it finds applications in spectrophotometry and as a staining agent for biological samples.[1]

Comparative Analysis of this compound and Alternatives

The selection of a solvent dye is often dictated by its coloring strength, stability, and suitability for the intended medium. This section compares this compound with other commercially available orange solvent dyes: Solvent Orange 60, Solvent Orange 63, and Solvent Orange 107.

While direct, publicly available side-by-side studies quantifying the tinting strength (e.g., K/S values) of these specific dyes in various media are limited, the following tables summarize their key properties and performance characteristics based on available data.

Table 1: Chemical and Physical Properties of Selected Solvent Orange Dyes

PropertyThis compoundSolvent Orange 60Solvent Orange 63Solvent Orange 107
Chemical Class DiazoAmino KetoneThioxanthenePolymethine
CAS Number 6368-70-36925-69-516294-75-0185766-20-5
Molecular Formula C₂₂H₁₇N₅C₁₈H₁₀N₂OC₂₃H₁₂OSC₂₃H₁₂OS
Appearance Reddish-orange powderYellowish-orange powderGreenish-orange powderOrange powder
Solubility Soluble in ethanol, acetone, toluene; Insoluble in waterGood solubility in various resinsSoluble in chlorobenzene, acetone, benzyl alcohol; Sparingly soluble in ethanol, toluene; Insoluble in waterGood solubility in various plastics

Table 2: Performance Characteristics in Plastic Media

Performance MetricThis compoundSolvent Orange 60Solvent Orange 63Solvent Orange 107
Suitable Plastics PS, SAN, RPVC, PA66, PES fiber, SB, PMMA, PPO, PA6, PC, ABS, PBT, PET (suitability may be limited in some)PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PETPS, PMMA, PC, ABS, PVC, acetate, polyamide, PET fiberPS, ABS, PMMA, PC, PET, polymer, fiber
Lightfastness (in PS) -6-76-77-8
Heat Resistance -300°C300°CExcellent
Tinting Strength -High coloring powerHigh tinting strengthHigh tinting strength
Migration Resistance -GoodGoodGood

Note: Lightfastness is typically rated on a scale of 1 to 8, where 8 is the highest.

Experimental Protocols

To facilitate a standardized comparison of coloring strength, the following experimental protocols are provided.

Determination of Relative Coloring Strength in Solution

This protocol is adapted from the AATCC Test Method 182-2021 for determining the relative color strength of dyes in solution.

Objective: To determine the relative coloring strength of a test dye (e.g., this compound) compared to a reference dye (e.g., Solvent Orange 60) in a specific solvent.

Materials:

  • Spectrophotometer with a wavelength range covering the visible spectrum

  • Matched cuvettes (e.g., 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., Toluene, Acetone)

  • Reference and test dyes

Procedure:

  • Preparation of Stock Solutions: Accurately weigh equal amounts of the reference and test dyes. Dissolve each in the chosen solvent in separate volumetric flasks to create stock solutions of known concentrations.

  • Preparation of Dilutions: Prepare a series of dilutions from each stock solution to create solutions with a range of concentrations.

  • Spectrophotometer Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for that dye.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for both the reference and test dyes.

    • The slope of the calibration curve is the molar absorptivity (ε).

    • The relative coloring strength can be calculated by comparing the slopes of the test and reference dyes.

Evaluation of Coloring Strength in a Polymer Matrix

Objective: To compare the coloring strength of different solvent dyes in a solid polymer matrix (e.g., Polymethyl Methacrylate - PMMA).

Materials:

  • Polymer resin (e.g., PMMA pellets)

  • Solvent dyes to be tested

  • Two-roll mill or extruder for compounding

  • Injection molding machine or compression molder

  • Reflectance spectrophotometer or colorimeter

Procedure:

  • Masterbatch Preparation: Create masterbatches by mixing a known concentration of each dye with a small amount of the polymer resin using a two-roll mill or extruder.

  • Dilution to Final Concentration: Let down the masterbatch with additional polymer resin to achieve the desired final dye concentration.

  • Sample Preparation: Produce standardized plaques or films of the colored polymer using injection molding or compression molding.

  • Color Measurement: Measure the color of the prepared samples using a reflectance spectrophotometer. This will provide colorimetric data (e.g., CIELAB values) and can be used to calculate the tinting strength (K/S value).

  • Data Comparison: Compare the color strength and shade of the samples colored with different dyes at the same concentration.

Visualizing Experimental and Biological Workflows

Workflow for Benchmarking New Solvent Dyes

The following diagram illustrates a typical workflow for the evaluation and benchmarking of new solvent dyes for industrial applications.

A Dye Selection and Procurement B Solubility and Stability Testing in Target Solvents A->B C Preparation of Dye Solutions/Masterbatches B->C D Spectrophotometric Analysis (Color Strength in Solution) C->D E Incorporation into Media (e.g., Polymer, Oil) C->E H Data Analysis and Comparative Reporting D->H F Colorimetric Analysis of Final Product (e.g., K/S Value) E->F G Performance Testing (Lightfastness, Heat Stability) F->G G->H

Caption: Workflow for evaluating new solvent dyes.

Azo Dye Application in Biological Imaging: Lipid Droplet Staining

Azo dyes, due to their lipophilic nature, are utilized in biological research for staining lipid-rich structures like intracellular lipid droplets. The following diagram outlines the general mechanism and workflow for this application.

cluster_0 Mechanism of Action cluster_1 Experimental Workflow A Lipophilic Azo Dye B Passive Diffusion into Cytoplasm A->B C Preferential Partitioning into Non-polar Lipid Droplets B->C D Accumulation and Visualization C->D E Cell Culture and Seeding F Preparation of Azo Dye Staining Solution E->F G Cell Fixation (Optional) E->G H Incubation with Staining Solution F->H G->H I Washing and Mounting H->I J Microscopic Imaging and Analysis I->J

Caption: Mechanism and workflow for lipid droplet staining.

Conclusion

This compound is a versatile and effective colorant for a wide range of non-polar media. However, for applications demanding higher lightfastness or heat stability, alternatives such as Solvent Orange 60, 63, and 107 may offer superior performance. The choice of dye should be guided by the specific requirements of the application and the medium to be colored. The provided experimental protocols offer a framework for conducting in-house comparative studies to determine the optimal dye for your specific needs. The visualization of both industrial and biological workflows provides a clear, step-by-step understanding of the application and evaluation processes for these dyes.

References

Safety Operating Guide

Proper Disposal of Solvent Orange 14: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Solvent Orange 14, a synthetic azo dye. Adherence to these protocols will help safeguard personnel and the environment from potential hazards.

This compound, while not always classified as hazardous, presents potential risks that necessitate careful management of its disposal.[1] It is poorly biodegradable and may be toxic to aquatic organisms, highlighting the importance of preventing its release into the environment.[1]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Spill Containment and Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Before addressing the spill, all personnel must be equipped with appropriate PPE, including gloves, eye protection, and a dust mask to minimize dust generation and inhalation.[1]

  • Containment: Prevent the spread of the spilled material. For powdered dye, cover the spill with a plastic sheet to minimize dust. For liquid solutions, create a dike around the spill using an inert absorbent material.[3]

  • Absorption: Carefully collect the spilled material. For powders, mechanically take it up and place it in a suitable container for disposal. For liquids, absorb the spill with a non-combustible, inert material such as sand, earth, vermiculite, or diatomaceous earth.

  • Collection and Labeling: Place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the contaminated surface with soap and water, ensuring that the cleaning water is also collected for proper disposal and not washed into drains.

  • Avoid Environmental Release: Under no circumstances should this compound or its residues be allowed to enter sewers, waterways, or soil.

Waste Disposal Procedures

The disposal of this compound waste must comply with all local, regional, national, and international regulations. It is critical to manage this waste through a licensed waste disposal contractor.

Step-by-Step Disposal Guide:

  • Waste Characterization: Although not always classified as hazardous, it is best practice to treat all this compound waste as hazardous waste due to its poor biodegradability and potential ecotoxicity. Wastes from the production of certain dyes and pigments are listed by the EPA as hazardous waste (K181).

  • Containerization: Collect all waste containing this compound, including contaminated labware, absorbent materials, and personal protective equipment, in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and include the name "this compound" and any other components of the waste stream.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental services contractor.

  • Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction, in accordance with institutional and regulatory requirements.

Quantitative Data and Hazard Profile

For quick reference, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.

PropertyValue/InformationSource
Physical State Powder or granules
Solubility Insoluble in water; Soluble in organic solvents
Biodegradability Poorly biodegradable
Ecotoxicity May be toxic to aquatic organisms
Bioaccumulation Potential Potential for bioaccumulation
GHS Classification Not classified as hazardous but may cause skin or eye irritation

Experimental Protocols Cited

The procedures outlined in this guide are based on standard safety data sheets and environmental regulations. No specific experimental protocols were cited in the source documents for the disposal of this compound. The primary directive is to adhere to local, regional, and national hazardous waste regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal cluster_2 Documentation A Waste Generation (e.g., spills, contaminated materials) B Characterize Waste (Treat as Hazardous) A->B C Segregate and Collect in Designated Container B->C D Label Container Clearly ('Hazardous Waste - this compound') C->D E Store Securely in a Cool, Dry, Ventilated Area D->E F Contact Licensed Waste Disposal Contractor E->F Arrange for Pickup G Prepare for Transport (Manifesting) F->G H Waste Transferred to Permitted Facility G->H I Final Disposal (e.g., Incineration) H->I J Retain all Disposal Records (Manifests, Certificates) I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Solvent Orange 14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Solvent Orange 14, a synthetic azo dye. Adherence to these procedures is critical for minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, a comprehensive selection of personal protective equipment is required to prevent exposure. The following table summarizes the necessary PPE for various laboratory operations involving this substance.

OperationRequired PPE
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended) - Safety goggles with side shields - Chemical splash goggles if there is a risk of splashing - Lab coat - N95 respirator or higher to prevent inhalation of the powder
Handling Solutions - Nitrile gloves - Safety glasses with side shields - Lab coat
Cleaning and Spill Response - Chemical-resistant gloves (e.g., butyl rubber or nitrile) - Chemical splash goggles - Face shield - Chemical-resistant apron or coveralls - Appropriate respiratory protection based on the spill size and ventilation

General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working with this compound.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will mitigate risks of exposure and contamination.

1. Preparation and Weighing:

  • Conduct all weighing and handling of powdered this compound within a certified chemical fume hood to minimize inhalation risks.

  • Before starting, ensure the work area is clean and uncluttered.

  • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Carefully transfer the desired amount of the dye to a suitable container for dissolution.

2. Dissolution:

  • Add the solvent to the dye powder slowly and stir gently to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

  • Ensure adequate ventilation throughout the process.

3. Use in Experiments:

  • When using solutions of this compound, always wear appropriate gloves and eye protection.[4]

  • Avoid skin contact. If contact occurs, wash the affected area immediately with soap and water.

  • Do not eat, drink, or smoke in the laboratory.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is crucial.

1. Small Spills (Powder):

  • Gently cover the spill with a damp paper towel to avoid generating dust.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

2. Small Spills (Liquid):

  • Contain the spill using absorbent materials like vermiculite or sand.

  • Absorb the liquid, working from the outside of the spill inwards.[5]

  • Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then with soap and water.

3. Large Spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional safety office immediately.

  • Prevent the spill from entering drains.

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused this compound (Powder) - Collect in a clearly labeled hazardous waste container. - Do not mix with other chemical waste unless compatible.
Solutions of this compound - Collect in a designated, sealed, and labeled hazardous waste container for organic solvent waste. - Do not dispose of down the drain.
Contaminated Materials (Gloves, paper towels, etc.) - Place in a sealed bag or container labeled as hazardous waste. - Dispose of according to your institution's chemical waste guidelines.
Empty Containers - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle, as per institutional policy.

All hazardous waste must be disposed of through your institution's environmental health and safety office.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Contingency prep_start Don Appropriate PPE weigh_powder Weigh Powder in Fume Hood prep_start->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe spill_response Follow Spill Response Protocol spill->spill_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.